Product packaging for Rosuvastatin (Calcium)(Cat. No.:)

Rosuvastatin (Calcium)

Cat. No.: B14802082
M. Wt: 1001.1 g/mol
InChI Key: LALFOYNTGMUKGG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin (Calcium) is a useful research compound. Its molecular formula is C44H54CaF2N6O12S2 and its molecular weight is 1001.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rosuvastatin (Calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin (Calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54CaF2N6O12S2 B14802082 Rosuvastatin (Calcium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

IUPAC Name

calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2

InChI Key

LALFOYNTGMUKGG-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

Fundamental Molecular Pharmacology of Rosuvastatin Calcium

Enzymatic Inhibition and Cholesterol Biosynthesis Pathway Modulation

Rosuvastatin's primary pharmacological effect lies in its ability to modulate the cholesterol biosynthesis pathway through enzymatic inhibition. This targeted action disrupts the production of cholesterol, a crucial molecule for various cellular functions but also a key contributor to the development of atherosclerosis when present in excess.

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase)

Rosuvastatin (B1679574) is a selective and competitive inhibitor of HMG-CoA reductase. fda.govwikipedia.org This enzyme is pivotal in the synthesis of cholesterol. patsnap.comontosight.ai By blocking this enzyme, rosuvastatin effectively curtails the body's production of cholesterol. ontosight.ainih.gov

Rosuvastatin's structure bears a resemblance to the natural substrate of HMG-CoA reductase, HMG-CoA. patsnap.comresearchgate.net This structural similarity allows it to bind to the active site of the enzyme, physically obstructing the access of HMG-CoA. patsnap.com This binding is a reversible process. patsnap.comsigmaaldrich.com Studies have shown that rosuvastatin has a high affinity for the HMG-CoA reductase enzyme, with some research indicating its affinity is four times greater than that of HMG-CoA for the enzyme. nih.govresearchgate.net The binding is characterized by a significant favorable enthalpy change. sigmaaldrich.com

The synthesis of cholesterol occurs via the mevalonate (B85504) pathway. patsnap.comnih.gov HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in this pathway. fda.govpatsnap.comnih.gov By inhibiting this enzymatic step, rosuvastatin reduces the production of mevalonate and all subsequent downstream products, including cholesterol. patsnap.comnih.gov This inhibition of the mevalonate pathway is the core mechanism by which rosuvastatin lowers cholesterol levels. nih.govnih.gov

Regulation of Hepatic Low-Density Lipoprotein Receptor Expression

A key consequence of reduced intracellular cholesterol synthesis in the liver is the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. patsnap.comnih.gov These receptors are responsible for clearing LDL, often referred to as "bad" cholesterol, from the bloodstream. patsnap.comyalemedicine.org

The decrease in hepatic cholesterol levels caused by rosuvastatin triggers a cellular response to restore cholesterol homeostasis. nih.govelsevierpure.com This response involves the activation of sterol regulatory element-binding protein-2 (SREBP-2). elsevierpure.com Activated SREBP-2 moves to the nucleus and initiates the transcription of several genes, most notably the gene encoding for the LDL receptor. elsevierpure.comumich.edu The resulting increase in the number of LDL receptors on liver cells enhances the uptake and breakdown of LDL particles from the circulation, leading to a reduction in plasma LDL cholesterol levels. fda.govontosight.ai

Inhibition of Hepatic Very Low-Density Lipoprotein Synthesis

In addition to its effects on LDL cholesterol, rosuvastatin also influences the production of very low-density lipoprotein (VLDL) in the liver. fda.govdrugbank.com VLDL particles are precursors to LDL and are rich in triglycerides. fda.gov

Interactive Data Table: Effects of Rosuvastatin

ParameterEffectMechanism
LDL Cholesterol DecreaseIncreased hepatic LDL receptor expression and subsequent clearance from the blood. fda.govontosight.ai
Total Cholesterol DecreaseInhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. fda.govpatsnap.com
Triglycerides DecreaseInhibition of hepatic VLDL synthesis. fda.govnih.gov
HDL Cholesterol Modest IncreaseThe exact mechanism for the increase in HDL cholesterol is not as well-defined as its LDL-lowering effects. fda.gov

Cellular and Hepatic Selectivity

A distinguishing characteristic of rosuvastatin is its marked selectivity for hepatocytes, the primary cells of the liver. nih.govnih.gov This selectivity is attributed to its chemical properties and specific interactions with transport proteins expressed on liver cells.

The preferential uptake of rosuvastatin into the liver is not a passive process but is mediated by active transport mechanisms that are highly expressed on hepatocyte membranes.

Rosuvastatin is actively transported into human liver cells primarily by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. pharmgkb.orgresearchgate.net Studies have shown that these transporters are crucial for the efficient uptake of rosuvastatin from the blood into the liver. researchgate.netnih.gov In fact, OATP1B1 and OATP1B3 are estimated to be responsible for more than 50% of the total hepatic uptake of the compound. researchgate.net In addition to OATPs, the sodium-dependent taurocholate cotransporting polypeptide (NTCP) has also been identified as a significant transporter for rosuvastatin in human hepatocytes, accounting for approximately 35% of its uptake. nih.gov The high affinity of rosuvastatin for these transporters ensures its efficient extraction from the circulation into its primary site of action. nih.govselleckchem.com

Key Hepatic Uptake Transporters for Rosuvastatin
TransporterGeneRole in Rosuvastatin UptakeReference
OATP1B1SLCO1B1Major contributor to hepatic uptake; high-affinity transport. pharmgkb.orgresearchgate.net
OATP1B3SLCO1B3Contributes to hepatic uptake, often alongside OATP1B1. pharmgkb.orgresearchgate.net
NTCPSLC10A1Significant transporter, estimated to account for ~35% of uptake in human hepatocytes. nih.gov
OATP2B1SLCO2B1Also capable of rosuvastatin transport. nih.gov

Rosuvastatin is a relatively hydrophilic (water-soluble) compound, a property that is crucial for its liver selectivity. nih.govdroracle.ai Unlike more lipophilic (fat-soluble) statins that can passively diffuse across cell membranes throughout the body, rosuvastatin's hydrophilicity limits its ability to enter non-hepatic tissues like muscle cells. nih.govmdpi.com This characteristic, conferred in part by its polar methanesulfonamide (B31651) group, means it relies on the aforementioned active transporters (OATPs and NTCP) which are abundant in the liver, to enter cells. nih.govyoutube.com This targeted delivery mechanism concentrates the drug in the liver, enhancing its therapeutic effect while minimizing exposure to other tissues. nih.govdrugbank.com

The combination of active transport into hepatocytes and limited passive diffusion into other tissues results in a significant differentiation of rosuvastatin's activity. Its concentration and, consequently, its HMG-CoA reductase inhibitory activity are substantially higher in liver cells compared to non-hepatic cells. nih.gov For instance, preclinical studies in rats demonstrated that rosuvastatin was approximately 1,000-fold more potent at inhibiting cholesterol synthesis in hepatocytes than in non-hepatic fibroblast cells. nih.gov This hepatoselectivity is a key pharmacological feature, as it focuses the drug's action on the target organ for cholesterol synthesis, which is believed to reduce the potential for effects in peripheral tissues such as muscle. mdpi.com

Mechanism of Selective Uptake into Hepatocytes

Metabolic Pathways and Active Metabolites

Rosuvastatin undergoes limited metabolism in the body, with a large portion of the drug being excreted unchanged. nih.govdrugbank.com Approximately 90% of an administered dose is recovered in the feces, largely as the parent compound. drugbank.comresearchgate.net Only about 10% of a dose is recovered as metabolites. pharmgkb.orgcrestor.com

The primary metabolic pathway for rosuvastatin involves the cytochrome P450 (CYP) enzyme system, although to a much lesser extent than many other statins. nih.gov The main enzyme responsible for its metabolism is CYP2C9, with minor contributions from CYP2C19. nih.govcaymanchem.com Notably, there is no clinically significant metabolism by CYP3A4, an enzyme involved in many common drug-drug interactions. drugbank.comnih.gov

The two main metabolites formed are:

N-desmethyl rosuvastatin : This is the major metabolite, formed through demethylation by CYP2C9. crestor.comcaymanchem.com While it is considered an active metabolite, its inhibitory activity on HMG-CoA reductase is significantly lower than that of the parent rosuvastatin, estimated to be approximately one-sixth to one-half as potent. researchgate.netcrestor.com The parent compound, rosuvastatin, accounts for over 90% of the circulating active HMG-CoA reductase inhibition. nih.gov

Rosuvastatin lactone : This metabolite is formed through an intramolecular esterification, creating a cyclic lactone ring. ontosight.ai This process can occur via a glucuronide intermediate. stackexchange.com Rosuvastatin lactone is considered to be pharmacologically inactive, with no significant HMG-CoA reductase inhibitory activity. researchgate.netontosight.ai

Metabolites of Rosuvastatin
MetaboliteFormation PathwayPharmacological ActivityReference
N-desmethyl rosuvastatinMetabolism primarily by CYP2C9Active, but 1/6 to 1/2 the potency of rosuvastatin researchgate.netcrestor.com
Rosuvastatin lactoneIntramolecular esterificationInactive researchgate.netontosight.ai

Primary Metabolic Transformations

N-desmethyl Rosuvastatin Formation via Cytochrome P450 Isoenzymes (CYP2C9, CYP2C19)

The formation of N-desmethyl rosuvastatin is the principal metabolic pathway for rosuvastatin, although it's important to note that the drug is not extensively metabolized. crestor.com This process is primarily mediated by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP2C19. nih.govpharmgkb.org In vitro studies have confirmed the roles of these specific enzymes in the N-desmethylation of the parent drug. nih.gov

Despite the involvement of these enzymes, the metabolic pathway is not considered clinically significant in terms of drug-drug interactions. For instance, co-administration of rosuvastatin with fluconazole (B54011), a potent inhibitor of CYP2C9, did not result in clinically meaningful changes to rosuvastatin's pharmacokinetics. drugbank.com Similarly, studies on CYP2C19 genetic polymorphisms have shown no clinically significant impact on the pharmacokinetics of rosuvastatin. nih.gov

Rosuvastatin-5S Lactone Formation

Rosuvastatin can also be converted to its lactone form, rosuvastatin-5S lactone. pharmgkb.orgmedchemexpress.com This conversion is a major degradation pathway and can occur under various conditions. chemicalpapers.com The formation of the lactone is an intramolecular esterification process. chemicalpapers.com The equilibrium between rosuvastatin and its lactone form can be influenced by the solvent environment. chemicalpapers.com For instance, in aprotic solvents, the conversion of rosuvastatin to its lactone is favored, while in an acidic aqueous mobile phase, the reverse reaction can occur. chemicalpapers.com

CompoundHMG-CoA Reductase Inhibitory Activity Relative to Rosuvastatin
Rosuvastatin1
N-desmethyl Rosuvastatin1/6 to 1/2

Limited Cytochrome P450 3A4 Involvement in Metabolism

A key feature of rosuvastatin's pharmacology is its minimal metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govresearchgate.net This is a significant point of differentiation from other statins, such as atorvastatin (B1662188) and simvastatin (B1681759), which are extensively metabolized by CYP3A4. nih.govmedsafe.govt.nz The lack of significant CYP3A4 involvement means that rosuvastatin has a low potential for clinically significant drug-drug interactions with medications that are inhibitors or inducers of this enzyme. nih.govnih.govnih.gov This characteristic contributes to a more predictable pharmacokinetic profile when co-administered with a wide range of other drugs. nih.gov

Chemical Synthesis and Polymorphism of Rosuvastatin Calcium

Advanced Synthetic Methodologies and Pathways

The synthesis of rosuvastatin (B1679574) calcium has evolved significantly since its inception, with a continuous drive towards greater efficiency, cost-effectiveness, and environmental sustainability, particularly for industrial-scale production.

Development of Industrial Processing Efficient Synthesis

Early synthetic routes for rosuvastatin often relied on the Wittig reaction to construct the crucial carbon-carbon double bond in the heptenoate side chain. While effective, these methods often presented challenges for large-scale manufacturing, including the use of stoichiometric amounts of reagents and the generation of byproducts that are difficult to remove. google.comresearchgate.net

To address these limitations, alternative and more efficient synthetic strategies have been developed. One notable advancement is the Julia-Kocienski olefination. This method offers several advantages, including high E-selectivity, which is crucial for the desired stereochemistry of rosuvastatin, and the use of more readily available and less hazardous reagents. google.com The Julia-Modified olefination has also been explored, demonstrating improved yields (often above 70%) and the use of simpler bases like sodium hydroxide (B78521) and potassium carbonate, making the process more amenable to commercial scale-up. google.com

Synthesis of Key Intermediates

The synthesis of rosuvastatin calcium involves the careful construction of two key fragments: the pyrimidine (B1678525) core and the chiral side chain.

A pivotal intermediate for the pyrimidine core is N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide . Its synthesis has been a subject of optimization to ensure high purity and yield.

For the chiral side chain, a critical intermediate is tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) . semanticscholar.org The stereoselective synthesis of this dihydroxyhexanoate derivative is paramount for the biological activity of the final drug substance. Various strategies have been employed to achieve the desired stereochemistry, including the use of chiral starting materials and asymmetric reduction techniques.

Polymorphic Forms and Crystalline Structures

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physicochemical properties. Rosuvastatin calcium is known to exist in several polymorphic forms, including crystalline Forms A, B, B1, and M, as well as an amorphous form. google.comgoogle.com

Characterization of Crystalline Forms (e.g., Form A, B, B1, Form-M)

The different polymorphic forms of rosuvastatin calcium are distinguished by their unique crystal lattices. Form A is typically an anhydrous crystalline form, while Forms B and C are reported to be hydrated. google.com Form B1 is a dehydrated form. The amorphous form, lacking a long-range ordered crystal structure, generally exhibits higher solubility but lower physical stability compared to its crystalline counterparts. google.com Newer crystalline forms, such as Form M and M2, have also been identified and characterized. nih.gov

X-ray Powder Diffraction (PXRD) is a fundamental technique for the identification and characterization of different polymorphic forms. Each crystalline form produces a unique diffraction pattern based on its crystal lattice. The table below summarizes the characteristic PXRD peaks for some of the known polymorphs of rosuvastatin calcium.

PolymorphCharacteristic 2θ Peaks (°)
Form A Data not consistently available in the searched literature with relative intensities.
Form B 18.1 (m), 12.9 (w), 10.7 (vw), 9.5 (w), 8.6 (vs), 7.7 (w), 6.3 (vw), 5.56 (vw), 4.74 (w), 4.57 (w), 4.34 (vw), 4.24 (vw), 4.02 (vw), 3.87 (w), 3.66 (vw).
Form B1 Data not consistently available in the searched literature with relative intensities.
Form M 4.7, 6.9, 11.1, 15.7, 19.4, 20.9, 22.3, 24.3.
Form M2 4.6, 9.3, 13.9, 18.2, 18.7, 20.2, 21.3. nih.gov

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material. For rosuvastatin calcium, DSC can be used to determine the melting points and other thermal events associated with each polymorphic form.

The amorphous form of rosuvastatin calcium exhibits a characteristic broad endotherm, while crystalline forms show sharp endothermic peaks corresponding to their melting points. For example, one study reported a DSC thermogram for an amorphous form of rosuvastatin calcium with an endothermic peak onset at approximately 170.15 °C and a heat of fusion (ΔHf) of 19.80 J/g. semanticscholar.org The table below summarizes some of the available DSC data for different forms of rosuvastatin calcium.

PolymorphOnset Temperature (°C)Peak Endotherm (°C)Enthalpy of Fusion (ΔHf) (J/g)
Amorphous ~72.29 (water loss), ~170.15-19.80 semanticscholar.org
Form M -~176Data not available
Other Crystalline Forms Various endotherms reported without specific form assignment.-Data not available

Processes for Preparing Specific Crystalline Forms

The physical properties and, consequently, the therapeutic efficacy of Rosuvastatin Calcium are intrinsically linked to its solid-state form. The ability of the compound to exist in different crystalline structures, known as polymorphism, necessitates precise control during the manufacturing process. Several crystalline forms have been identified, including Forms A, B, B-1, and C. google.com Form A is a pure crystalline compound, while Forms B and C are hydrated crystalline structures, and Form B-1 is a dehydrated version. google.com

Slurry-Based Crystallization Techniques

Slurry-based crystallization, or solvent-mediated polymorphic transformation, is a key technique for obtaining specific, stable crystalline forms of Rosuvastatin Calcium. This method involves stirring a suspension (slurry) of the solid compound in a solvent or solvent system in which it has low solubility. Over time, the less stable form dissolves and recrystallizes into a more stable form.

One patented process describes the preparation of a novel crystalline form, designated Form R, by adding Rosuvastatin Calcium to a mixture of methyl t-butyl ether (MTBE) and water. The resulting slurry is heated, then cooled to 0-5 °C and stirred for one to two days before the crystalline product is isolated by filtration. google.com This prolonged stirring in a solvent mixture facilitates the conversion to the desired stable polymorph. google.com

Another approach involves a multi-step "pulping" process, which is a form of slurrying. In this method for an intermediate of Rosuvastatin Calcium, the material is first subjected to pulping in a mixed solvent system of an ester, an alkane, and an ether. google.com This is followed by further pulping steps with the addition of more ether and alkane solvents to ensure the smooth separation of the desired solid form with high purity. google.com Slurry washing is also employed as a purification step. For instance, a crystalline form designated M2 is obtained after a slurry wash of the dried material with an aliphatic ether, such as diisopropyl ether or methyl tert-butyl ether, which helps in removing impurities and stabilizing the final form. google.com

Hydrate (B1144303) Formation and Anhydrous Conversions

The hydration state of Rosuvastatin Calcium is a critical factor, with both hydrated and anhydrous forms being documented. The most common form used in pharmaceutical preparations is the monohydrate calcium salt. google.com

The preparation of specific hydrate forms can be controlled by the choice of solvent. For example, processing Rosuvastatin Calcium in a mixture of acetone (B3395972) and water can yield the monohydrate form. scispace.com Conversely, anhydrous forms can be prepared through specific conversion processes. One method involves dissolving a crystalline Rosuvastatin Calcium hydrate in a solvent like tetrahydrofuran (B95107) (THF) at an elevated temperature (e.g., 40°C). The anhydrous amorphous form is then precipitated by adding the clear solution to an anti-solvent such as cyclohexane. nih.gov Another process describes dissolving the hydrated form in a heated solvent like acetonitrile (B52724) or a C1-C4 alcohol, followed by cooling to precipitate the anhydrous form. researchgate.net

Amorphous Rosuvastatin Calcium Preparation and Stabilization

The amorphous form of Rosuvastatin Calcium is of significant pharmaceutical interest due to its enhanced solubility compared to crystalline forms. google.com Several methods exist for its preparation, primarily involving solvent-antisolvent precipitation or drying techniques.

One common laboratory-scale method involves dissolving crystalline Rosuvastatin Calcium in a suitable solvent and then rapidly precipitating the amorphous solid by adding it to an anti-solvent where the compound is insoluble. Examples of such systems include:

Dissolving in tetrahydrofuran (THF) and precipitating with diethyl ether or isopropyl acetate. nih.gov

Dissolving in dimethylsulfoxide (DMSO) and precipitating with water. nih.gov

Industrial processes for producing the amorphous form also include spray-drying and freeze-drying. google.com Furthermore, a pure amorphous form can be prepared by hydrolyzing a Rosuvastatin alkyl ester (like methyl rosuvastatin) with a base (e.g., sodium hydroxide) and then converting the resulting salt to the calcium salt. scispace.com

Stabilization of the amorphous form is crucial as it is thermodynamically less stable and can be hygroscopic. Stability can be enhanced by:

Removing Impurities: Preparing the amorphous form to be free of hygroscopic alkali metal impurities, such as sodium cations, improves stability. researchgate.net

Using Excipients: The incorporation of specific excipients is a key stabilization strategy. Insoluble alkalinizing agents like calcium carbonate or calcium phosphate (B84403) can prevent moisture absorption and increase stability. researchgate.net Combining these with water-soluble diluents, such as lactose (B1674315) monohydrate, has also been shown to provide a stable formulation. researchgate.net

Multicomponent Crystalline Systems (e.g., Cocrystals with Vanillin)

To improve the physicochemical properties of Rosuvastatin Calcium, researchers have developed multicomponent crystalline systems, such as cocrystals. Cocrystallization can enhance properties like stability and solubility without altering the chemical structure of the active pharmaceutical ingredient.

A notable example is the cocrystal of Rosuvastatin Calcium with Vanillin (B372448). google.com This novel solid form, sometimes designated Form E, incorporates both the Rosuvastatin hemicalcium salt and vanillin within the same crystal lattice. google.com This multicomponent crystal exhibits improved properties, including better crystallization behavior, enhanced stability, and reduced hygroscopicity compared to other forms. The invention of this cocrystal was driven by the need for a diversity of solid forms to optimize manufacturing, formulation, and biological efficiency.

The table below summarizes the X-ray powder diffraction (XRPD) data for a preferred Rosuvastatin Calcium-Vanillin cocrystal.

d-spacing (Å)Relative Intensity
25.4Very Weak (vw)
18.0Strong (S)
9.5Strong (s)
7.7Strong (s)
4.73Strong (s)
4.62Very Strong (vs)
4.52Strong (s)
4.36Very Strong (vs)
4.26Very Strong (vs)
4.01Strong (s)
3.84Strong (s)
3.66Strong (s)
3.60Very Strong (vs)
Data sourced from patent information.

Other coformers, such as L-asparagine and sorbitol, have also been used to create cocrystals with Rosuvastatin Calcium, aiming to modify its physicochemical properties and improve bioavailability.

Impact of Polymorphism on Pharmaceutical Performance

The different polymorphic forms of a substance possess unique three-dimensional structures, leading to distinct physical and chemical properties. google.com The amorphous form, being in a higher energy state with a random molecular arrangement, generally exhibits greater solubility and a faster dissolution rate than its more stable crystalline counterparts. google.com This enhanced solubility can lead to improved bioavailability. google.com For this reason, some pharmaceutical products, like Crestor®, utilize the amorphous form of Rosuvastatin Calcium. google.com

The choice between a crystalline or amorphous form involves a trade-off between solubility and stability. While amorphous forms offer better solubility, they are less physically and chemically stable. google.com Therefore, the selection of the optimal polymorphic form is a critical decision in the development of Rosuvastatin Calcium drug products to ensure both effective and safe pharmacotherapy. google.com The stability, bioavailability, and bioequivalence of the final formulation are directly dependent on the chosen polymorph and the excipients used to formulate it. researchgate.net

Degradation Kinetics and Chemical Stability of Rosuvastatin Calcium

Mechanistic Understanding of Degradation Pathways

The structural integrity of rosuvastatin (B1679574) is compromised by several key chemical reactions, primarily hydrolysis, oxidation, and photolysis. Each pathway leads to distinct degradation products with altered chemical properties.

Hydrolysis Mechanisms (e.g., Intermolecular Esterification to Lactone Form)

Hydrolysis is a major degradation route for rosuvastatin, particularly in acidic environments. researchgate.net The process is characterized by an intramolecular reaction that alters the core structure of the active molecule.

Acid-Catalyzed Degradation to Lactone Form

In the presence of acid, rosuvastatin undergoes intramolecular esterification to form a cyclic compound known as rosuvastatin lactone. researchgate.netchemicalpapers.com This reaction occurs between the carboxylic acid group and the hydroxyl group on the heptenoic acid side chain. The formation of this six-membered lactone ring is a significant degradation pathway, as the lactone is a major degradation product found under acidic stress conditions. researchgate.net The identity of the lactone is confirmed by spectroscopic methods, such as Infrared (IR) spectroscopy, which shows a characteristic stretching band for the lactone carbonyl group at 1735.93 cm⁻¹. researchgate.net

Lactone-Acid Equilibrium Dynamics

The conversion of rosuvastatin to its lactone form is a reversible process, establishing an equilibrium between the open-chain carboxylic acid and the cyclic lactone. researchgate.net The direction of this equilibrium is highly dependent on the solvent environment. researchgate.netchemicalpapers.com

Aprotic Solvents: In aprotic solvents, the forward reaction, which is the conversion of rosuvastatin to its lactone form, is favored. researchgate.netchemicalpapers.com

Acidic Aqueous Media: Conversely, in an acidic aqueous mobile phase, the reverse reaction predominates, leading to the hydrolysis of the lactone back into the active rosuvastatin acid form. researchgate.netchemicalpapers.com This can complicate the analysis of degradation products, potentially underestimating the actual amount of lactone impurity. chemicalpapers.com

Protic Organic Solvents: In organic protic solvents, such as methanol (B129727), both the acid and lactone forms of rosuvastatin exhibit stability, with no significant interconversion observed. researchgate.netchemicalpapers.com

Studies have shown that the kinetics of both the forward and reverse reactions follow first-order principles. researchgate.netchemicalpapers.com Notably, the rate constant for the reverse reaction (lactone to acid) is approximately 20 times greater than that of the forward reaction (acid to lactone), indicating a faster hydrolysis of the lactone under appropriate conditions. researchgate.netchemicalpapers.com

Oxidative Degradation Pathways

Rosuvastatin calcium is susceptible to degradation under oxidative stress. semanticscholar.orgscispace.com Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in the formation of several degradation products. semanticscholar.orgoup.com Mass spectrometry studies have identified multiple oxidative degradants with different molecular masses. rsc.org A primary product formed during oxidation is rosuvastatin-N-oxide. rsc.org Additionally, gamma irradiation in aqueous solutions under oxidative conditions has been shown to produce various hydroxylated derivatives of rosuvastatin. nih.gov

Photolytic Degradation Processes

Exposure to light, particularly UV radiation, is a significant factor in the degradation of rosuvastatin calcium. rsc.orgnih.govresearchgate.net The molecule is highly photosensitive, and photolysis leads to a distinct set of degradation products. researchgate.netresearchgate.net The primary photolytic degradation pathway involves a radical-mediated mechanism that forms two cyclic epimeric compounds. nih.gov These compounds, sometimes referred to as FP-B, can subsequently degrade further into their corresponding lactones, especially under mildly acidic conditions. nih.gov Another identified photolytic pathway leads to the formation of diastereomeric dihydrophenanthrene derivatives. researchgate.net

Kinetic Studies of Degradation

Kinetic studies provide quantitative insight into the rate and order of rosuvastatin's degradation reactions. The conversion between rosuvastatin and its lactone form has been identified as a first-order kinetic process. researchgate.netchemicalpapers.com The rate of this reaction is directly influenced by temperature. researchgate.netchemicalpapers.com The acid-catalyzed degradation of rosuvastatin has also been shown to follow first-order kinetics. researchgate.net

Photolytic degradation can be rapid, with studies showing complete conversion of rosuvastatin to its photolytic byproducts within three hours at room temperature under specific conditions. nih.gov The photocatalytic degradation in the presence of a catalyst like ZnO has been modeled with pseudo-first-order kinetics. ufrgs.br

The following tables summarize key kinetic and thermodynamic parameters reported in the literature.

Table 1: Thermodynamic and Kinetic Parameters for Rosuvastatin ⇌ Lactone Conversion
ParameterValueNotes
Reaction OrderFirst-OrderApplies to both forward (acid to lactone) and reverse (lactone to acid) reactions. researchgate.netchemicalpapers.com
Relative Rate Constant (k)kreverse ≈ 20 × kforwardThe conversion of lactone back to the acid form is significantly faster. researchgate.netchemicalpapers.com
Activation Energy (Ea) for Acid Degradation8.727 kcal/molRepresents the energy barrier for the acid-catalyzed degradation process. researchgate.net
Enthalpy of Activation (ΔH)32.4 ± 0.8 kJ/molFor the thermal conversion of rosuvastatin to its lactone form. researchgate.net
Entropy of Activation (ΔS)-166.6 ± 0.6 J/mol·KFor the thermal conversion of rosuvastatin to its lactone form. researchgate.net
Gibbs Free Energy of Activation (ΔG* at 25°C)82.1 kJ/molThe positive value indicates the lactonization is not spontaneous at room temperature. researchgate.net
Table 2: Kinetic Data for Stress-Induced Degradation
Stress ConditionKinetic ProfileKey Finding
Photolytic Degradation-Complete degradation to epimeric byproducts (FP-B) observed within 3 hours at room temperature. nih.gov
Photocatalytic Degradation (with ZnO)Pseudo-First-OrderThe presence of a catalyst significantly enhances the rate of photolytic degradation. ufrgs.br
Acid HydrolysisFirst-OrderThe degradation rate in acidic solution follows a first-order reaction model. researchgate.net

Pseudo-First-Order Reaction Kinetics

The degradation of Rosuvastatin Calcium often follows pseudo-first-order reaction kinetics, particularly in aqueous solutions where the concentration of water remains effectively constant. Studies have demonstrated that the conversion of Rosuvastatin to its primary degradation product, Rosuvastatin lactone, and the reverse reaction from the lactone back to the parent compound, both adhere to first-order kinetics. researchgate.netchemicalpapers.com The rate of these reactions is directly proportional to the concentration of the respective species. dissolutiontech.com

The acid-catalyzed degradation of Rosuvastatin has also been reported to follow a first-order reaction model. researchgate.net This kinetic behavior is essential for predicting the shelf-life and stability of the drug under different storage and physiological conditions. The rate constants for these degradation processes are influenced by factors such as temperature and pH. researchgate.netchemicalpapers.com For instance, the rate constant for the reverse reaction (lactone to Rosuvastatin) was found to be 20 times greater than that of the forward reaction (Rosuvastatin to lactone). researchgate.netchemicalpapers.com

Influence of Environmental Factors on Degradation Rate

The stability of Rosuvastatin Calcium is significantly impacted by environmental conditions, including pH, temperature, and light. rsc.orgnih.govijisrt.com Forced degradation studies are instrumental in identifying the conditions under which the drug is most vulnerable.

Effect of pH (Acidic, Alkaline, Neutral Conditions)

Rosuvastatin Calcium demonstrates marked pH-dependent stability. The drug is particularly susceptible to degradation in acidic environments. rsc.orgnih.govsemanticscholar.org Under acidic conditions, an intramolecular esterification occurs between the carboxylic acid and hydroxyl groups on the β and δ carbons, leading to the formation of Rosuvastatin lactone, an inactive moiety. jpionline.org This conversion is a reversible process. jpionline.org

Acidic Conditions: The degradation is significant at a low pH. For example, at a pH of 1.2, a notable reduction of approximately 6% in the concentration of Rosuvastatin was observed over 24 hours. researchgate.net Refluxing in 1 N HCl can be used to ensure complete degradation for analytical purposes. researchgate.net

Alkaline Conditions: The drug is more stable in alkaline environments. jpionline.org Basic conditions can reverse the lactonization reaction. jpionline.org However, degradation can still occur under strong alkaline hydrolysis. semanticscholar.org

Neutral Conditions: The stability is greater at neutral pH compared to acidic pH.

Table 1: Stability of Rosuvastatin Calcium at Various pH Levels over 24 Hours

pHRemaining Rosuvastatin (%) after 24hReference
1.2~94% researchgate.net
4.5Stable (within 4h) researchgate.net
6.8Stable (within 4h) researchgate.net
7.5Stable (within 4h) researchgate.net
Temperature Sensitivity and Activation Energy (Ea)

Temperature is a critical factor influencing the degradation rate of Rosuvastatin Calcium. The rate constants of its degradation reactions are directly related to the ageing temperature. researchgate.netchemicalpapers.com The drug has shown stability against thermal stress in some studies, while others report degradation at elevated temperatures, such as 70°C. rsc.orgsemanticscholar.org

The activation energy (Ea) quantifies the energy barrier that must be overcome for the degradation reaction to occur. A lower activation energy implies a greater sensitivity to temperature changes. For the acid degradation of Rosuvastatin, the activation energy has been calculated to be 8.727 kcal/mol. researchgate.net

Thermodynamic Parameters (ΔH≠a, ΔS≠a) of Degradation

The thermodynamic parameters of the transition state, including the enthalpy of activation (ΔH≠a) and the entropy of activation (ΔS≠a), provide deeper insight into the mechanism of degradation. For the thermal conversion of Rosuvastatin to its lactone form, these parameters have been determined. researchgate.net

Table 2: Thermodynamic Parameters for Rosuvastatin Lactonization

ParameterValueReference
Enthalpy of Activation (ΔH≠a)32.4 ± 0.8 kJ·mol⁻¹ researchgate.net
Entropy of Activation (ΔS≠a)-166.6 ± 0.6 J·mol⁻¹·K⁻¹ researchgate.net

Role of Solvent Matrix on Degradation Equilibrium

The solvent matrix plays a pivotal role in controlling the direction and rate of the equilibrium between Rosuvastatin and its lactone form. researchgate.netchemicalpapers.com The choice of solvent for extraction and analysis can significantly affect the quantification of the drug and its degradation product. researchgate.netchemicalpapers.com

Aprotic Solvents: In aprotic solvents such as chloroform (B151607) or dichloroethane, the forward reaction, which is the conversion of Rosuvastatin to its lactone form, is favored and is the only reaction that occurs. researchgate.netchemicalpapers.com

Acidic Aqueous Mobile Phase: When Rosuvastatin is extracted in an acidic aqueous mobile phase, the reverse reaction is promoted, leading to the conversion of Rosuvastatin-Lactone back into the parent Rosuvastatin. researchgate.netchemicalpapers.comresearchgate.net The presence of water in the extraction mixture can enhance this acid hydrolysis, potentially leading to an underestimation of the actual lactone content. researchgate.netchemicalpapers.com

Organic Protic Solvents: In organic protic solvents like methanol, both Rosuvastatin and its lactone form are stable, and no significant interconversion is observed. researchgate.netchemicalpapers.comresearchgate.net

Identification and Profiling of Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have led to the identification and characterization of several degradation products of Rosuvastatin Calcium. researchgate.netrsc.orgnih.gov Chromatographic techniques are essential for separating and identifying these products. researchgate.netchemicalpapers.com

The most prominent degradation product is the Rosuvastatin lactone , formed under acidic and thermal stress. researchgate.netchemicalpapers.com Other identified degradants include:

5-oxo isomer researchgate.netchemicalpapers.com

Anti-isomer researchgate.netchemicalpapers.com

Rosuvastatin-N-oxide , which is a major product formed under oxidative stress. rsc.org

Acetaldehyde , identified as a secondary degradant that can arise from the degradation of another impurity (Imp-C) during analytical procedures like headspace gas chromatography. nih.gov

Under specific conditions, a range of other degradation products have been observed. For instance, refluxing in an acid medium yielded two distinct degradation products. researchgate.net Another study involving radical-induced degradation identified nine major degradation products. researchgate.net A 2023 study further characterized three degradants resulting from the thermal instability of an impurity, Imp-C. nih.gov

Table 3: Major Degradation Products of Rosuvastatin Calcium

Degradation ProductCondition of FormationReference
Rosuvastatin LactoneAcidic, Thermal researchgate.netchemicalpapers.com
5-oxo IsomerGeneral Degradation researchgate.netchemicalpapers.com
Anti-isomerGeneral Degradation researchgate.netchemicalpapers.com
Rosuvastatin-N-oxideOxidative rsc.org
AcetaldehydeSecondary degradant from Imp-C nih.gov

Characterization of Lactone Form, 5-oxo Isomer, and Anti-Isomer

The degradation of rosuvastatin calcium leads to the formation of several related substances, with the lactone form being the most significant. researchgate.netchemicalpapers.com

Lactone Form: This is the major degradation product of rosuvastatin. researchgate.netchemicalpapers.com The formation of the lactone occurs through an intramolecular esterification reaction between the carboxylic acid and hydroxyl groups on the β and δ carbons of the rosuvastatin molecule. jpionline.org This conversion from the active acid form to the inactive lactone form is particularly accelerated in an acidic environment. jpionline.orgresearchgate.net The kinetics of this degradation have been studied, and it has been found that the conversion of rosuvastatin to its lactone form follows first-order kinetics, with the rate being dependent on the temperature. researchgate.netchemicalpapers.com Conversely, the reverse reaction, the hydrolysis of the lactone back to the active acid form, can occur in an acidic aqueous mobile phase and is significantly faster than the forward reaction. researchgate.netchemicalpapers.com In neutral or alkaline conditions, rosuvastatin calcium shows greater stability against lactonization. researchgate.netnih.gov At a pH of 7.4, rosuvastatin calcium is considered stable at 25°C. researchgate.net

5-oxo Isomer: The 5-oxo isomer is another identified degradation product of rosuvastatin calcium. researchgate.netchemicalpapers.com It is formed under various stress conditions, including thermal and acidic environments. researchgate.net

Anti-Isomer: The anti-isomer is also a known impurity of rosuvastatin. researchgate.netresearchgate.net It is considered one of the most important related compounds alongside the lactone impurity. researchgate.net

The degradation of rosuvastatin can be influenced by the solvent matrix used during analysis. For instance, in aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction. researchgate.netchemicalpapers.com However, when organic protic solvents like methanol are used, both rosuvastatin and its lactone form remain stable. researchgate.netchemicalpapers.com

Table 1: Major Degradation Products of Rosuvastatin Calcium and Formation Conditions

Degradation ProductFormation ConditionsKinetic Profile
Lactone Form Acidic pH, Thermal StressFollows first-order kinetics for both forward (lactone formation) and reverse (hydrolysis) reactions. researchgate.netchemicalpapers.com
5-oxo Isomer Thermal Stress, Acidic Conditions-
Anti-Isomer --

Strategies for Chemical Stabilization

Given the inherent instability of rosuvastatin calcium, various strategies have been developed to enhance its chemical stability in pharmaceutical formulations. These strategies primarily focus on preventing the degradation pathways, particularly the formation of the lactone impurity.

Role of Alkalizing Agents in Preventing Lactone Formation

A key strategy to stabilize rosuvastatin calcium is the inclusion of alkalizing agents in the formulation. Since the conversion to the inactive lactone form is an acid-catalyzed process, creating a neutral or alkaline microenvironment around the drug substance can effectively inhibit this degradation pathway. jpionline.orgtandfonline.com

Inorganic salts of multivalent metals are commonly employed as stabilizing agents. tandfonline.com For example, tribasic calcium phosphate (B84403) has been shown to effectively stabilize rosuvastatin calcium in immediate-release tablet formulations. tandfonline.comnih.govpharmaexcipients.com The stabilizing effect is attributed to two main mechanisms: providing a high concentration of multivalent calcium cations and ensuring a neutral microenvironmental pH. tandfonline.com Synthetic alkalizing agents such as tribasic magnesium phosphate have also been used to overcome degradation. jpionline.orgresearchgate.net

The conversion of the lactone form to the corresponding hydroxy acid is strongly dependent on pH. nih.gov At physiological and alkaline pH levels, a significant portion of the lactone is converted back to the active hydroxy acid form. nih.gov This underscores the importance of maintaining a non-acidic environment to preserve the stability of the active form of rosuvastatin.

Exploration of Natural Stabilizers and Biopolymers

While synthetic alkalizing agents are effective, there is growing interest in the use of natural stabilizers and biopolymers to avoid potential adverse effects associated with high intake of synthetic alkaline agents, such as gastric irritation. jpionline.orgresearchgate.net

Natural gums and biopolymers with an alkaline nature have been investigated as alternative stabilizers for rosuvastatin calcium. jpionline.org Studies have explored the use of substances like Xanthan Gum, Chitosan (B1678972), and Guar Gum. jpionline.orgresearchgate.net

Research has shown that a combination of Xanthan Gum and Chitosan can provide significant stabilization. jpionline.org In one study, tablets formulated with a 1:1.4 ratio of Xanthan Gum and Chitosan demonstrated maximum stabilization after stability testing, with a high assay of 99%. jpionline.org Statistical analysis revealed that the concentration of chitosan as a natural stabilizer was a significant factor in achieving this stability. jpionline.orgresearchgate.net The stabilizing mechanism of these biopolymers is thought to involve creating a favorable microenvironment for the drug, similar to synthetic alkalizing agents. jpionline.orgtandfonline.com Other polymers like polyvinylpyrrolidone (B124986) (PVP) have also been used as stabilizers in nanoparticle formulations of rosuvastatin calcium, contributing to both stability and enhanced dissolution. nih.gov

Table 2: Efficacy of Natural Stabilizers for Rosuvastatin Calcium

Natural StabilizerRatio (Drug:Stabilizer)OutcomeReference
Xanthan Gum and Chitosan 1:1.4 (Xanthan Gum:Chitosan)Maximum stabilization with 99% assay after stability study. jpionline.org
Polyvinylpyrrolidone (PVP) 10%Produced stable nanoparticles with enhanced dissolution. nih.gov

Advanced Pharmaceutical Formulation Design and Development

Strategies for Enhancing Bioavailability

The primary challenge with Rosuvastatin (B1679574) Calcium is its poor water solubility, which directly impacts its dissolution rate and subsequent absorption. ijper.orgnih.gov Nanotechnology has emerged as a important approach to address this issue, focusing on reducing the particle size of the drug to the nano-range. ijdra.com This reduction dramatically increases the surface area of the drug, leading to an enhanced dissolution rate and, consequently, improved bioavailability. ijdra.comnih.gov Key strategies revolve around creating nanoparticle formulations, nanosuspensions, and lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS).

Nanoparticle Formulations via Milling Techniques

A prominent top-down technique for producing drug nanoparticles is wet milling, particularly using a planetary ball mill. nih.govresearchgate.net This method effectively reduces the particle size of Rosuvastatin Calcium, which can significantly enhance its dissolution rate and plasma concentration. researchgate.netnih.gov The process involves milling the drug in a liquid medium with stabilizers to prevent particle aggregation and produce a stable nanosuspension. nih.gov Studies have shown that nanoparticles of Rosuvastatin Calcium prepared by milling can lead to a 1.3-fold increase in dissolution rate and a 2-fold increase in plasma concentration compared to the unprocessed drug. nih.govnih.gov

The effectiveness of the milling process is dependent on several critical parameters that must be carefully optimized to achieve the desired nanoparticle characteristics, such as particle size, stability (zeta potential), and dissolution efficiency. nih.govtandfonline.com

Milling Speed: Higher milling speeds impart more energy to the system, resulting in a more significant reduction in particle size.

Ball Size: The size of the milling balls is a crucial factor. Smaller milling balls are generally more effective at reducing the particle size to the nanometer range. Research has utilized milling balls with a diameter of 0.1 mm. nih.govresearchgate.net

Solid-to-Solvent Ratio: The ratio of the drug to the liquid medium also influences the final particle size and stability of the nanosuspension.

These parameters are often studied using experimental designs like the Box-Behnken factorial design to identify the optimal conditions for producing Rosuvastatin Calcium nanoparticles with enhanced bioavailability. nih.govtandfonline.com

Table 1: Effect of Milling Parameters on Rosuvastatin Calcium Nanoparticle Characteristics

This table is interactive. Click on the headers to sort the data.

Parameter StudiedVariationEffect on Particle SizeEffect on Dissolution RateReference
Milling Cycle Time 4 mins to 10 minsDecrease from 3088 nm to 448.3 nmIncrease from 69.04% to 78.7% nih.gov
Pause Time 5 mins to 15 minsIncrease from 461.8 nm to 1513.56 nmNot specified nih.gov
Stabilizer (PVP) 10% concentrationReduction to 461.8 nm (from 618 µm)72% dissolved after 1 hour nih.gov

Nanosuspension Technology (Nanoprecipitation)

Nanosuspensions are carrier-free colloidal dispersions of pure drug particles with a size below 1000 nm. ijdra.comijdra.com This technology is particularly suitable for drugs like Rosuvastatin Calcium that are poorly soluble in both aqueous and organic solvents. ekb.eg The nanoprecipitation method, a common technique for preparing nanosuspensions, involves dissolving the drug in a suitable organic solvent (e.g., acetonitrile) and then introducing this solution into an anti-solvent (water) containing stabilizers. ijdra.com The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles.

The formulation typically includes a surfactant, such as Sodium Lauryl Sulphate (SLS), and a stabilizer, like Polyvinylpyrrolidone (B124986) K-30 (PVPK-30), to prevent the newly formed nanoparticles from aggregating. ijdra.comijdra.com The resulting nanosuspension enhances the dissolution rate by increasing the surface area of the drug. ijdra.com Studies on Rosuvastatin Calcium nanosuspensions prepared by this method have demonstrated a marked improvement in dissolution compared to the pure micronized drug. ijdra.comresearchgate.net

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-surfactants that spontaneously form a fine oil-in-water (o/w) nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. sysrevpharm.orgpnrjournal.com This system presents the drug in a solubilized form with droplet sizes typically between 20 and 200 nm. sysrevpharm.org The small droplet size provides a large interfacial surface area for drug absorption, significantly enhancing the oral bioavailability of poorly water-soluble drugs like Rosuvastatin Calcium. pnrjournal.comresearchgate.net Various studies have demonstrated that SNEDDS formulations can increase the bioavailability of Rosuvastatin Calcium by 1.7 to 2.45 times compared to the pure drug or conventional tablets. nih.govtandfonline.comnih.gov

The selection and optimization of SNEDDS components are critical for the successful formulation of a stable and effective system. The choice is primarily based on the solubility of the drug in various excipients to ensure the drug remains dissolved in the formulation. tandfonline.compnrjournal.com

Oils: The oil phase solubilizes the lipophilic drug. Commonly used oils for Rosuvastatin Calcium SNEDDS include Capmul PG8, Capmul MCM, cinnamon oil, and Labrafac. tandfonline.compnrjournal.comrsc.org

Surfactants: Surfactants are crucial for the spontaneous formation of the nanoemulsion by reducing the interfacial tension between the oil and aqueous phases. Examples include Tween 20, Tween 80, Cremophor RH40, and Labrasol. ijper.orgtandfonline.compnrjournal.com

Co-surfactants: Co-surfactants are often included to further reduce the interfacial tension and increase the fluidity of the interface, allowing for greater flexibility in forming different curvatures required for nanoemulsions. Transcutol P, Polyethylene (B3416737) Glycol (PEG) 400, Propylene Glycol, and Capmul MCM C8 have been used in Rosuvastatin Calcium SNEDDS. tandfonline.compnrjournal.comnih.gov

The optimal ratio of these components is typically determined by constructing pseudo-ternary phase diagrams, which map the nanoemulsion region for a specific combination of oil, surfactant, and co-surfactant. tandfonline.comrsc.org

The globule size of the nanoemulsion is a critical attribute, as a smaller droplet size provides a larger surface area for drug absorption, leading to improved bioavailability. researchgate.net Optimized SNEDDS formulations for Rosuvastatin Calcium have achieved droplet sizes as small as 15 nm. tandfonline.comnih.gov

The stability of the nanoemulsion is another key factor, often assessed by measuring the zeta potential. A high absolute zeta potential value (typically greater than ±30 mV) indicates good stability due to electrostatic repulsion between droplets, which prevents aggregation. researchgate.net However, stable formulations with lower zeta potential values have also been reported, where steric stabilization from non-ionic surfactants plays a more significant role. ijper.org For instance, optimized Rosuvastatin SNEDDS have shown zeta potentials ranging from -4.32 mV to -29.5 mV, indicating stable systems. ijper.orgnih.gov

Table 2: Research Findings on Rosuvastatin Calcium SNEDDS Formulations

This table is interactive. Click on the headers to sort the data.

OilSurfactantCo-surfactantDroplet Size (nm)Zeta Potential (mV)Bioavailability EnhancementReference
Capmul PG8Tween 20Transcutol P58.82Not specifiedNot specified pnrjournal.com
Capmul MCMTween 20Egg lecithin42.21-4.32Not specified ijper.org
Garlic oil / Stepan-Mild® GCCTween 80PEG 400Not specifiedNot specified3.42-fold vs pure drug sysrevpharm.org
Cinnamon oilCremophor RH 40Transcutol PLowest among testedNot specifiedNot specified asiapharmaceutics.info
LabrafacCremophore RH40Propylene glycol15Not specified>2.4-fold vs commercial tablet tandfonline.com
Cinnamon oilLabrasolCapmul MCM C8122-29.52.45-fold vs suspension nih.gov
Capmul MCM EPTween 20Transcutol P14.91-4.09Enhanced antihyperlipidemic potential nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs) have been extensively investigated as carriers for Rosuvastatin Calcium. These systems utilize biodegradable and physiologically acceptable lipids to encapsulate the drug, offering a promising approach to improve its oral bioavailability. mdpi.comujpronline.com NLCs, which are composed of a blend of solid and liquid lipids, create an imperfect crystalline structure that provides greater space for drug loading and can minimize drug expulsion during storage compared to the highly ordered crystalline structure of SLNs. nih.govamazonaws.com

High-Pressure Homogenization Techniques

High-Pressure Homogenization (HPH) is a predominant technique for the production of Rosuvastatin Calcium-loaded SLNs and NLCs. jnanoworld.comresearchgate.net The process involves dispersing the melted lipid phase, containing the dissolved drug, into a hot aqueous surfactant solution to form a coarse pre-emulsion. researchgate.net This pre-emulsion is then subjected to high pressure (e.g., up to 720 bar) for multiple cycles using a high-pressure homogenizer. researchgate.net The intense shear forces and cavitation lead to the formation of nano-sized lipid particles.

A common variation is the hot melt high-pressure homogenization (HMHPH) method, which has been successfully used to prepare Rosuvastatin-NLCs. nih.govnih.gov In this method, the drug, solid lipid (e.g., Precirol® ATO 5), and liquid lipid (e.g., oleic acid) are melted, and this lipid phase is then dispersed in a hot aqueous surfactant solution (e.g., Tween 80). nih.gov This is followed by homogenization to produce the final NLC dispersion. nih.gov Other methods, such as the modified solvent emulsification diffusion technique, have also been employed, where a drug-lipid solution is emulsified in a surfactant-containing aqueous phase, followed by diffusion of the solvent to form the nanoparticles. amazonaws.comwjpr.netwisdomlib.org

Entrapment Efficiency and Particle Morphology

The effectiveness of SLNs and NLCs is largely determined by their physicochemical properties, including particle size, entrapment efficiency, and morphology. Research has shown that these parameters can be precisely controlled by modulating formulation variables such as the type and amount of lipid and surfactant. jnanoworld.comresearchgate.net

For Rosuvastatin Calcium SLNs, studies have reported mean particle sizes ranging from approximately 115 nm to over 500 nm. jnanoworld.comwjpr.netnih.gov Entrapment efficiency (%EE), which indicates the amount of drug successfully encapsulated, has varied widely, with some studies achieving values as high as 97.16%. wjpr.netwisdomlib.orgresearchgate.net The morphology of these nanoparticles, as observed through Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is typically spherical, discrete, and homogenous. jnanoworld.comresearchgate.netwjpr.net

NLCs developed for Rosuvastatin have generally shown favorable characteristics, with mean particle sizes often below 250 nm and high entrapment efficiencies, for instance, 84.3% in one study and up to 89.1% in another. nih.govijper.org The particles are consistently reported to be spherical with a smooth surface. nih.govujpronline.com

Table 1: Physicochemical Properties of Rosuvastatin-Loaded SLNs and NLCs

Formulation Type Lipid(s) Surfactant(s) Particle Size (nm) Entrapment Efficiency (%) Zeta Potential (mV) Reference
SLN Glyceryl Monostearate Poloxamer 188 529.6 ± 6.36 48.90 ± 1.72 -31.88 jnanoworld.comresearchgate.net
SLN N/A N/A 115.4 97.16 N/A wjpr.netresearchgate.net
NLC Precirol® ATO 5, Oleic Acid Tween 80 98.4 ± 0.3 84.3 ± 1.3 -41.7 nih.govnih.gov
NLC Compritol ATO 888, Oleic Acid Poloxamer 188 213.26 89.1 -50.6 ijper.org

Note: Data represents values from optimized formulations in the cited studies. N/A indicates data not available in the source.

Surface Engineering for Enhanced Performance

To improve the therapeutic efficacy and targeting capabilities of lipid nanoparticles, surface engineering strategies have been applied to Rosuvastatin Calcium formulations. One approach involves modifying the surface of SLNs with specific ligands to target low-density lipoprotein (LDL) receptors. nih.gov In one study, SLNs were surface-modified using Phospholipon 90G and DSPE-mPEG-2000, which act as ligands for these receptors. nih.gov This modification is designed to enhance the biopharmaceutical performance of the drug for managing conditions like hyperlipidemia. nih.gov

Another strategy is the coating of NLCs with mucoadhesive polymers. Chitosan (B1678972), a cationic polysaccharide, has been used to coat the surface of Rosuvastatin-NLCs. ujpronline.comujpronline.com This coating is achieved through the electrostatic deposition of chitosan onto the negatively charged surface of the NLCs, resulting in a dense polymeric layer. ujpronline.com The chitosan-coated NLCs (CH-ROS-NLC) exhibit a larger particle size and a positive surface charge compared to their uncoated counterparts, which can enhance interaction with mucosal surfaces. ujpronline.com

Solid Dispersion Method using Hydrophilic Polymers

The solid dispersion (SD) technique is another key strategy to improve the dissolution rate and solubility of Rosuvastatin Calcium, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability. ijpsr.comymerdigital.com This method involves dispersing the drug in a solid hydrophilic carrier or matrix. Upon exposure to aqueous media, the carrier dissolves and releases the drug as very fine, dispersed particles, leading to an increased surface area and enhanced dissolution. ymerdigital.com

Various hydrophilic polymers have been utilized as carriers, including polyethylene glycols (PEG 4000, PEG-6000), Poloxamers (Poloxamer-F127, Poloxamer 407), and others like Urea, β-cyclodextrin, Hydroxypropyl Methylcellulose (HPMC), and Acacia Gum. ijpsr.comymerdigital.comnih.gov The solid dispersions are typically prepared using methods such as hot melt/fusion or solvent evaporation. ijpsr.comymerdigital.com In the fusion method, the drug and polymer are melted together and then cooled to a solid mass, while the solvent evaporation method involves dissolving both components in a common solvent, which is then removed. ymerdigital.comnih.gov Studies have shown that solid dispersions can significantly increase the solubility and dissolution rate of Rosuvastatin Calcium compared to the pure drug. ijpsr.comnih.gov For instance, a solid dispersion using β-cyclodextrin at a 1:5 drug-to-polymer ratio showed a remarkable increase in solubility and achieved 96.34% drug release within 60 minutes. ijpsr.com

Table 2: Hydrophilic Polymers Used in Rosuvastatin Calcium Solid Dispersions

Polymer Carrier Preparation Method Key Finding Reference
PEG-6000, Poloxamer-F127, Urea, β-cyclodextrin Hot Melt, Solvent Evaporation β-cyclodextrin (1:5 ratio) showed maximum drug release (96.34% at 60 mins). ijpsr.com
PEG 4000, Pluronic F-127 (Poloxamer 407) Fusion Method Maximum solubility (54.53 µg/mL) was found at a 1:4 drug-to-polymer ratio. nih.gov
HPMC, Acacia Gum Melt Method, Solvent Evaporation Designed to provide sustained release effects and increase solubility. ymerdigital.com

Controlled and Sustained Release Formulations

Developing controlled and sustained-release formulations for Rosuvastatin Calcium is critical for maintaining therapeutic drug concentrations over an extended period, which can improve patient compliance and therapeutic outcomes.

Design of Extended-Release Systems

Various systems have been designed to achieve extended or sustained release of Rosuvastatin Calcium. The lipid-based nanoparticles, SLNs and NLCs, inherently provide a sustained-release profile. The solid lipid matrix restricts the diffusion of the encapsulated drug. For example, optimized Rosuvastatin SLNs have demonstrated a controlled release pattern extending up to 36 hours, while NLCs have shown a slow release over 48 hours. nih.govjnanoworld.comresearchgate.netnih.gov This release is often biphasic, with an initial faster release of drug located near the particle surface, followed by a prolonged, slower release of the drug entrapped in the core matrix. nih.govujpronline.com

Beyond lipid nanoparticles, other advanced systems have been developed. Pharmacosomes, which are amphiphilic lipid-drug complexes, have been formulated to act as a sustained-release delivery system for Rosuvastatin Calcium, showing drug release over 24 hours. researchgate.net

Another significant approach is the design of gastro-retentive drug delivery systems (GRDDS), such as effervescent floating matrix tablets. core.ac.uk These tablets are designed to remain in the stomach for a prolonged period. One such formulation utilized polymers like HPMC K100M and ethyl cellulose (B213188) to create a bilayer tablet. turkjps.orgturkjps.org One layer provided conventional, immediate release of Rosuvastatin, while the second layer, containing the hydrophilic matrix polymer HPMC, provided sustained release of a different active ingredient for up to 24 hours. turkjps.orgturkjps.org Formulations using HPMC K4M and Sodium Carboxymethylcellulose (SCMC) have also been prepared as sustained-release tablets, with optimized batches showing drug release following zero-order kinetics. researchgate.net These hydrophilic matrix systems form a gel layer upon contact with gastric fluid, which controls the rate of drug diffusion from the tablet. turkjps.org

Mechanism of Drug Release from Advanced Carriers

The release of Rosuvastatin (Calcium) from advanced carrier systems is a critical factor influencing its therapeutic efficacy. Various nanoparticle-based systems have been explored to modulate its release profile.

Solid Lipid Nanoparticles (SLNs): The release of Rosuvastatin from SLNs typically follows a biphasic pattern. An initial rapid release is observed, followed by a more sustained release over an extended period. jnanoworld.com This release is often governed by Fickian diffusion, where the drug diffuses through the lipid matrix. jnanoworld.comresearchgate.net The release kinetics can be influenced by the composition of the SLN, including the type and amount of lipid and surfactant used. researchgate.net Studies have shown that the drug release from Rosuvastatin-loaded SLNs can fit well with the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism. researchgate.net

Chitosan Nanoparticles: Chitosan-based nanoparticles are another promising carrier for Rosuvastatin. The release from these systems is influenced by the drug-to-polymer ratio and the particle size. researchgate.net The release kinetics often follow a first-order model, with the Korsmeyer-Peppas model providing the best fit, suggesting that the release mechanism is influenced by diffusion. researchgate.net In some cases, a biphasic release pattern is observed, with a faster initial release followed by a more gradual release over 24 hours. journaljpri.com This is attributed to the swelling of the chitosan polymer and subsequent diffusion of the drug.

Pharmacosomes: Pharmacosomes, which are amphiphilic lipid vesicular systems, have been developed to improve the solubility and bioavailability of Rosuvastatin. The release from these systems is sustained, with one study showing a maximum release of 66.93% after 24 hours. researchgate.net The mechanism involves the gradual erosion or dissociation of the pharmacosome structure, leading to a controlled release of the entrapped drug. researchgate.net

Novel Tablet Design

To improve patient compliance and therapeutic outcomes, novel tablet designs for Rosuvastatin (Calcium) have been developed.

Orally Fast Disintegrating Tablets (OFDTs)

OFDTs are designed to disintegrate rapidly in the mouth without the need for water, offering a convenient administration option for certain patient populations.

The selection and optimization of superdisintegrants and binders are crucial for the development of effective OFDTs.

Superdisintegrants: Various superdisintegrants, including sodium starch glycolate (B3277807), croscarmellose sodium, and crospovidone, have been investigated for Rosuvastatin OFDTs. globalresearchonline.netasianpubs.org Studies have shown that the type and concentration of the superdisintegrant significantly impact the disintegration time and drug release rate. globalresearchonline.net For instance, a combination of crospovidone and sodium starch glycolate (1:1) at an 8% concentration resulted in a rapid disintegration time of 13.15 seconds and 97% drug release within 5 minutes. globalresearchonline.net Crospovidone has been identified as a particularly effective superdisintegrant due to its high swelling capacity, leading to shorter disintegration times. jmchemsci.com

Binders: Microcrystalline cellulose (MCC) is a commonly used binder in Rosuvastatin OFDT formulations. jmchemsci.com The concentration of the binder needs to be carefully optimized to ensure adequate tablet hardness and friability without compromising the rapid disintegration characteristics. Research has explored varying concentrations of MCC, typically between 5% and 20%, to achieve the desired tablet properties. jmchemsci.com

Interactive Data Table: Optimization of Superdisintegrants in Rosuvastatin OFDTs

Formulation CodeSuperdisintegrant(s)Concentration (%)Disintegration Time (seconds)Drug Release (%) in 5 mins
F13Crospovidone & Sodium Starch Glycolate (1:1)813.1597
F7Lycoat Rs720-50.15-
F10Sodium Starch Glycolate & Croscarmellose Sodium-1193.68

Data sourced from multiple studies. globalresearchonline.netwisdomlib.org

Bilayer Tablet Formulations

Bilayer tablets offer the potential to combine Rosuvastatin with another active pharmaceutical ingredient, providing a fixed-dose combination product with potentially different release profiles for each drug.

Immediate-Release and Sustained-Release Combinations: Bilayer tablets have been developed with an immediate-release layer of Rosuvastatin and a sustained-release layer of another drug, such as metformin (B114582) or diltiazem (B1670644) hydrochloride. slideshare.netturkjps.org In these formulations, the Rosuvastatin layer is designed to release the drug rapidly, with studies showing over 90% release within a short timeframe. turkjps.org The sustained-release layer typically utilizes polymers like HPMC K100M and ethyl cellulose to control the release of the second drug over an extended period. turkjps.org

Formulation by Direct Compression: The direct compression method is often used for manufacturing bilayer tablets of Rosuvastatin. turkjps.orgnih.gov This involves the use of various excipients, including diluents like lactose (B1674315) and microcrystalline cellulose, to ensure proper powder flow and compressibility for each layer. turkjps.org

Combination with Other Cardiovascular Drugs: Research has focused on developing bilayer tablets combining Rosuvastatin with other cardiovascular agents like atenolol (B1665814) and ezetimibe (B1671841). nih.govresearchgate.net These formulations aim to provide a comprehensive treatment approach for patients with co-existing conditions. nih.gov For instance, a bilayer tablet with an immediate-release Rosuvastatin layer and a sustained-release ezetimibe layer has been formulated, with the rosuvastatin release reaching 90% within 60 minutes and ezetimibe release extending over 6 hours. researchgate.net

Application of Quality by Design (QbD) in Formulation

The Quality by Design (QbD) approach is a systematic methodology that emphasizes product and process understanding and process control, based on sound science and quality risk management. japsonline.com

Identification of Critical Process Parameters (CPPs)

In the context of Rosuvastatin formulation, the identification of Critical Process Parameters (CPPs) is essential for ensuring consistent product quality.

For Nanoparticle Formulations: In the development of Rosuvastatin-loaded nanosponges, critical process parameters identified through an Ishikawa (fishbone) diagram include stirring rate and duration, which can affect particle size distribution and entrapment efficiency. ijper.org For solid lipid nanoparticles, the amount of lipid and surfactant concentration have been identified as critical variables impacting particle size and entrapment efficiency. researchgate.net Similarly, in the formulation of floating microballoons, the drug-to-polymer ratio, volume of the internal phase, and concentrations of the emulsifier and polyvinyl alcohol (PVA) were found to be crucial in improving drug entrapment and particle size. researchgate.net

For Analytical Method Development: In the development of analytical methods for Rosuvastatin, such as HPLC, a QbD approach has been used to identify CPPs. japsonline.comjapsonline.com These can include the percentage of the organic solvent in the mobile phase and the flow rate, which significantly affect responses like retention time, tailing factor, and the number of theoretical plates. japsonline.com

Risk Assessment: A key component of QbD is risk assessment to identify and rank parameters that could impact the critical quality attributes (CQAs) of the final product. nih.gov For Rosuvastatin formulations, this involves evaluating the potential effects of various formulation and process variables on CQAs such as particle size, entrapment efficiency, and drug release. nih.gov

Interactive Data Table: Critical Process Parameters in Rosuvastatin Formulations

Formulation TypeCritical Process Parameters (CPPs)Impacted Critical Quality Attributes (CQAs)
NanospongesStirring rate, Stirring durationParticle size distribution, Entrapment efficiency
Solid Lipid NanoparticlesAmount of lipid, Surfactant concentrationParticle size, Entrapment efficiency
Floating MicroballoonsDrug-to-polymer ratio, Volume of internal phase, Emulsifier concentration, PVA concentrationDrug entrapment efficiency, Particle size
HPLC Analytical Method% of ethanol (B145695) in mobile phase, Flow rateRetention time, Tailing factor, Theoretical plates

Data compiled from multiple research articles. researchgate.netjapsonline.comijper.orgresearchgate.net

Defining Critical Quality Attributes (CQAs) of Formulations

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For rosuvastatin calcium tablets, the following CQAs are of paramount importance:

Assay and Content Uniformity: This ensures that each tablet contains the correct amount of the active pharmaceutical ingredient. researchgate.net Pharmacopoeial standards typically require the drug content to be within a specific range, for example, 92%-105%. journaljpri.comsdiarticle4.com

Hardness and Friability: These mechanical properties are crucial for the tablet to withstand the rigors of handling and transportation without breaking or chipping. researchgate.nettandfonline.com Hardness values for rosuvastatin tablets have been reported in the range of 177 N to 250 N. tandfonline.comnih.gov Friability should typically be less than 1%. journaljpri.com

Disintegration Time: This is the time it takes for the tablet to break down into smaller particles in a liquid medium. researchgate.net For immediate-release tablets, a rapid disintegration time is desirable, often less than three minutes. tandfonline.comnih.gov

Dissolution: As a key indicator of in vivo performance for a BCS Class II drug, the dissolution rate is a critical CQA. nih.gov The goal is often to achieve a high percentage of drug release, such as 85% within 15 minutes, in a specified dissolution medium. tandfonline.comnih.gov Dissolution profiles are compared using similarity (f2) and difference (f1) factors to assess in vitro bioequivalence. journaljpri.comsdiarticle4.com

Stability: The chemical stability of rosuvastatin calcium in the final formulation is a critical attribute, as it is known to be unstable. tandfonline.com Degradation can be influenced by factors like moisture and an acidic environment. jpionline.org Stability studies are conducted under various storage conditions to ensure the product maintains its quality throughout its shelf life. jpionline.org

The table below summarizes some of the key CQAs for rosuvastatin calcium tablets based on published research.

Critical Quality AttributeTarget/Acceptable RangeReference
Drug Content 92% - 105% journaljpri.comsdiarticle4.com
Hardness 177 N - 250 N tandfonline.comnih.gov
Friability < 1% journaljpri.com
Disintegration Time < 3 minutes tandfonline.comnih.gov
Dissolution > 80% in 15-30 minutes journaljpri.comsdiarticle4.com

Development of Design Space for Optimal Formulations

The development of a design space is a key element of the Quality by Design (QbD) approach to pharmaceutical development. A design space is the multidimensional combination and interaction of input variables (e.g., material attributes, process parameters) that have been demonstrated to provide assurance of quality.

Application of QbD in Rosuvastatin Formulation:

The QbD approach has been successfully applied to the development of various rosuvastatin calcium formulations. This involves identifying Quality Target Product Profiles (QTPPs), Critical Quality Attributes (CQAs), and then using risk assessment tools like Ishikawa (fishbone) diagrams and Failure Mode and Effects Analysis (FMEA) to identify critical material attributes and process parameters. nih.gov

Design of Experiments (DoE):

Design of Experiments (DoE) is a powerful statistical tool used to develop a design space. It allows for the systematic investigation of the effects of multiple variables on the CQAs. For example, a 3² factorial design was used to optimize the ratio of a stabilizer in a rosuvastatin tablet formulation, with the concentrations of xanthan gum and chitosan as the factors. jpionline.org

In the development of rosuvastatin-loaded nanosponges, a Central Composite Design (CCD) was employed to study the effect of polymer (Eudragit L-100) and surfactant (Polyvinyl Alcohol) concentrations on particle size and entrapment efficiency. ijper.org Similarly, for the development of mucoadhesive limicubes, a Plackett-Burman design was used to screen for significant process variables, followed by further optimization. nih.gov

Establishing a Design Space:

The data generated from DoE is used to create mathematical models that describe the relationship between the input variables and the CQAs. These models are then used to define a design space. For instance, in the development of an analytical HPLC method for rosuvastatin, the percentage of ethanol in the mobile phase and the flow rate were identified as critical factors, and their effects on responses like capacity factor and tailing factor were studied to define an optimal operating region. japsonline.com

A study on rosuvastatin-loaded nanovesicular carriers utilized a 2⁴ full-factorial design to develop a design space. The selected critical process parameters and material attributes were tested for their effects on particle size, polydispersity index, zeta potential, and entrapment efficiency. mdpi.com This allowed for the identification of an optimized formulation with desired characteristics. mdpi.com

The development of a robust design space ensures that the manufacturing process is well-understood and that the final product consistently meets its quality targets.

Analytical Methodologies and Quality Control for Rosuvastatin Calcium

Chromatographic Techniques for Assay and Impurity Profiling

Chromatography is a cornerstone for the analytical assessment of Rosuvastatin (B1679574) Calcium. It allows for the separation of the active pharmaceutical ingredient (API) from its impurities and other components within a formulation. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used chromatographic methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely adopted technique for the quantitative analysis of Rosuvastatin Calcium due to its high resolution, sensitivity, and specificity. pharmascholars.comresearchgate.netnih.gov

Numerous RP-HPLC methods have been developed and validated for the estimation of Rosuvastatin Calcium in both bulk drug and various tablet dosage forms. These methods are designed to be simple, rapid, precise, and accurate, adhering to the guidelines set by the International Council for Harmonisation (ICH). pharmascholars.comresearchgate.netglobalresearchonline.net

A common approach involves using a C8 or C18 column with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formic acid). pharmascholars.comnih.govymerdigital.com The pH of the mobile phase is often adjusted to optimize the separation and peak shape of Rosuvastatin Calcium. nih.govymerdigital.com Detection is commonly carried out using a UV-Visible or a photodiode array (PDA) detector at a wavelength where Rosuvastatin Calcium exhibits maximum absorbance, typically around 242 nm to 254 nm. pharmascholars.comnih.govwho.int

The developed methods are validated for several parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure their reliability for routine quality control analysis. researchgate.netglobalresearchonline.netinnovareacademics.in For instance, a validated method might demonstrate linearity over a concentration range of 20-60 μg/mL. pharmascholars.comresearchgate.net Stability-indicating methods are also developed to separate Rosuvastatin Calcium from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. nih.govtandfonline.comresearchgate.net

Table 1: Examples of RP-HPLC Method Parameters for Rosuvastatin Calcium Analysis

ParameterMethod 1Method 2Method 3
Column Symmetry C18 (100 X 4.6 mm, 3.5μm) pharmascholars.comYMC C8 (150×4.6 mm, 5 μm) nih.govymerdigital.comLuna C18 (250 mm×4.6 mm, 5µm) researchgate.net
Mobile Phase Acetonitrile: Phosphate buffer (60:40 v/v) pharmascholars.comAcetonitrile: Water (pH 3.5 with phosphoric acid) (40:60 v/v) nih.govymerdigital.comBuffer (pH 4.5): Acetonitrile: Methanol (B129727) (45:25:35) researchgate.net
Flow Rate 0.7 mL/min pharmascholars.com1.5 mL/min nih.govymerdigital.com1.0 ml/min researchgate.net
Detection Wavelength 243 nm pharmascholars.com242 nm nih.govymerdigital.com248 nm researchgate.net
Retention Time Not Specified~5.2 min nih.gov9.9 min researchgate.net
Linearity Range 20-60 μg/mL pharmascholars.com0.5-80 μg/mL nih.govNot Specified

Rosuvastatin is frequently prescribed in combination with other cardiovascular drugs. Consequently, numerous RP-HPLC methods have been developed for the simultaneous estimation of Rosuvastatin Calcium with other active ingredients such as Telmisartan, Aspirin, and Ezetimibe (B1671841) in their respective combination formulations. ekb.egjocpr.comijpar.com

These methods are crucial for the quality control of such fixed-dose combination products. The development of these methods involves optimizing the mobile phase composition and chromatographic conditions to achieve adequate separation and resolution of both drug peaks within a reasonable run time. jocpr.comijpar.com For example, a method for Rosuvastatin and Telmisartan used a mobile phase of Ammonium Dihydrogen Phosphate buffer (pH 3) and Methanol (65:35 v/v) with detection at 298 nm. jocpr.com Similarly, a method for Rosuvastatin and Aspirin utilized a different set of conditions to achieve separation. ijpar.com

Table 2: Examples of RP-HPLC Methods for Simultaneous Estimation

CombinationColumnMobile PhaseDetection WavelengthRetention Time (Rosuvastatin)Reference
Rosuvastatin & Telmisartan Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)Ammonium Dihydrogen Phosphate (pH 3) Buffer solution: Methanol (65:35v/v)298 nm6.1 min jocpr.com
Rosuvastatin & Aspirin Not SpecifiedNot SpecifiedNot SpecifiedNot Specified ijpar.com
Rosuvastatin & Ezetimibe Water's C18 (250 × 4.6 mm, 5μ)Not SpecifiedNot SpecifiedNot Specified researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative to HPLC for the quantification of Rosuvastatin Calcium. ijpbs.netresearchgate.net This technique is particularly useful for routine analysis and can be employed for both bulk drugs and pharmaceutical formulations. ijpbs.netresearchgate.netakjournals.com

In HPTLC, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. ijpbs.netresearchgate.netresearchgate.net A suitable mobile phase, often a mixture of solvents like toluene, butanol, and methanol, is used to develop the chromatogram. researchgate.net Densitometric scanning is then performed at a specific wavelength to quantify the separated components. ijpbs.netresearchgate.net For instance, a method for the simultaneous analysis of Rosuvastatin Calcium and Aspirin used a mobile phase of toluene:butanol:methanol (9:1:0.2 v/v/v) with densitometric analysis at 234 nm. researchgate.net HPTLC methods are also validated according to ICH guidelines for parameters like linearity, accuracy, and precision. ijpbs.netresearchgate.net

Table 3: HPTLC Method Parameters for Rosuvastatin Calcium Analysis

ParameterMethod 1Method 2
Stationary Phase Silica gel 60 F254 plates researchgate.netAluminium plates coated with silica gel 60 F254 ijpbs.netresearchgate.net
Mobile Phase Toluene:Butanol:Methanol (9:1:0.2 v/v/v) researchgate.netEthyl Acetate:Toluene:Methanol (6:2:2 v/v/v) ijpbs.netresearchgate.net
Detection Wavelength 234 nm researchgate.net254 nm ijpbs.netresearchgate.net
Rf Value 0.32 ± 0.02 researchgate.net0.32 ± 0.05 ijpbs.netresearchgate.net
Linearity Range 200-1200 ng/band researchgate.net500-2500 ng per spot ijpbs.netresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are vital for the qualitative identification and structural elucidation of Rosuvastatin Calcium. They are also employed to investigate potential interactions between the drug and excipients in a formulation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Excipient Compatibility

FT-IR spectroscopy is a powerful, non-destructive technique used to assess the compatibility of Rosuvastatin Calcium with various excipients used in tablet formulations. innovationforever.comresearchgate.net The principle behind this application is that any significant interaction between the drug and an excipient will result in a noticeable change in the FT-IR spectrum of their physical mixture compared to the spectra of the individual components. innovationforever.com

The FT-IR spectrum of pure Rosuvastatin Calcium shows characteristic absorption bands corresponding to its various functional groups, such as O-H stretching, C-H stretching, C=N, C=O, and S=O groups. innovationforever.com For compatibility studies, physical mixtures of Rosuvastatin Calcium with different excipients (like lactose (B1674315), microcrystalline cellulose (B213188), and starch) are prepared and their FT-IR spectra are recorded. innovationforever.comresearchgate.net The absence of any significant shifts, disappearance, or appearance of new peaks in the spectra of the mixtures indicates that the drug and the excipient are compatible. innovationforever.com This is a crucial step in the pre-formulation stage to ensure the stability and performance of the final dosage form. innovationforever.comresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands of Rosuvastatin Calcium

Functional GroupWavenumber (cm-1)Reference
O-H Stretch 3302 innovationforever.com
C-H Stretch 2968 innovationforever.com
C=N Stretch 1541 innovationforever.com
C=O Stretch 1229 innovationforever.com
S=O Stretch 1075 innovationforever.com

Ultraviolet (UV) Spectrophotometry for Quantification

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of Rosuvastatin Calcium in both bulk drug and pharmaceutical formulations. nih.govingentaconnect.com This method is valued for its simplicity, speed, and cost-effectiveness. ingentaconnect.com The principle relies on the absorption of UV radiation by the chromophoric groups within the rosuvastatin molecule, which is directly proportional to its concentration, following the Beer-Lambert law.

The absorption maximum (λmax) for Rosuvastatin Calcium is consistently reported in the range of 240 nm to 243 nm, depending on the solvent system used. nih.govijpsjournal.comresearchpublish.com Common solvents include methanol, phosphate buffers (pH 6.8 and 7.4), 0.1N Sodium Hydroxide (B78521), and mixtures of acetonitrile and methanol. ijpsjournal.comresearchpublish.comsphinxsai.comsaudijournals.com The selection of the solvent is a critical step in method development to ensure adequate solubility and prevent interference from excipients. ingentaconnect.com Studies have demonstrated the method's linearity over various concentration ranges, confirming its suitability for routine quality control analysis. nih.govresearchpublish.com

Solvent SystemReported λmax (nm)Linearity Range (µg/mL)Reference
Methanol2431.0 - 60.0 nih.govingentaconnect.com
Phosphate Buffer (pH 6.8 & 7.4)2402 - 20 ijpsjournal.com
0.1N Sodium Hydroxide2401 - 6 saudijournals.com
Acetonitrile:Methanol (60:40 v/v)2424 - 24 researchpublish.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the molecular structure and dynamics of Rosuvastatin Calcium in the solid state. nih.gov Solid-state ¹H and ¹³C NMR studies, often combined with computational calculations, provide detailed insights into the internal reorientational dynamics of the molecule. nih.gov

Research on amorphous Rosuvastatin Calcium has revealed complex internal mobility, primarily associated with the reorientation of its four methyl groups and the accompanying movement of the isopropyl group. nih.gov These molecular motions are characterized by specific energy barriers. The dynamics are influenced by factors such as the isomeric form (E/Z) of the rosuvastatin anion and the presence of water, which particularly affects the mobility of the isopropyl group. nih.gov For instance, conformational motions involving the rotation of the aliphatic chain around the C₅-C₆ bond and the heterocyclic moiety around the C₇-C₆ bond have been observed, leading to a significant widening of resonance lines in the ¹H NMR spectrum. nih.gov This detailed understanding of molecular mobility is crucial for assessing the physicochemical stability of the amorphous form. nih.gov While less common for this specific purpose, quantitative NMR (qNMR) has also been developed as a reliable method for the determination of rosuvastatin content in tablets, offering an alternative to chromatographic techniques. researchgate.nettubitak.gov.tr

Solid-State Characterization Techniques

The physical properties of Rosuvastatin Calcium, such as particle shape, crystallinity, and thermal behavior, are critical determinants of its bulk properties, manufacturing processability, and bioavailability. Several techniques are employed for its solid-state characterization. nih.govplos.org

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography, shape, and size distribution of Rosuvastatin Calcium particles. preprints.org SEM analysis reveals detailed information about the crystalline structure and surface morphology of the API and its formulations. preprints.orgresearchgate.net Studies have shown that pure Rosuvastatin Calcium can present as an irregular crystal form with flat surfaces. preprints.org In contrast, when formulated into multiparticulates, such as in sprinkle formulations, the particles may exhibit a more spherical shape with distinct coating layers. nih.gov SEM provides high-resolution images that are essential for understanding how processing and formulation affect the physical characteristics of the drug particles. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline and Amorphous Forms

Powder X-ray Diffraction (PXRD) is the definitive technique for distinguishing between crystalline and amorphous forms of Rosuvastatin Calcium. nih.gov Crystalline materials produce a pattern of sharp, well-defined diffraction peaks at specific angles (2θ), whereas amorphous materials yield a diffuse halo with broad maxima and no sharp peaks. nih.govresearchgate.net

The amorphous form of Rosuvastatin Calcium, used in some commercial products, is confirmed by a PXRD spectrum showing broad maxima, for example, around 7, 20, and 45 degrees 2θ. nih.gov Conversely, various crystalline forms have been identified, each with a unique diffraction pattern. The conversion of the crystalline drug to an amorphous form within a formulation can be monitored by the disappearance of characteristic sharp peaks. researchgate.net

FormCharacteristic PXRD Peaks (2θ)Reference
AmorphousBroad maxima around 7°, 20°, 45° nih.gov
Crystalline Form 1Sharp peaks at ~16.04°, 22.45°, 34.3° researchgate.net
Crystalline Form 2Sharp peaks at ~4.7°, 19.4°, 22.3° google.com

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.govmalvernpanalytical.com It is used to determine the thermal properties of Rosuvastatin Calcium, such as melting points and glass transitions, and to differentiate between its solid-state forms. nih.govgoogle.com The thermogram of amorphous Rosuvastatin Calcium typically shows a broad endothermic event at lower temperatures (e.g., Tₒₙₛₑₜ ≈ 72.3°C), corresponding to the loss of water, followed by another thermal event at a higher temperature (e.g., Tₒₙₛₑₜ ≈ 170.15°C). nih.govplos.org In contrast, crystalline forms exhibit distinct, sharp endothermic peaks corresponding to their melting points. For example, one crystalline form shows an endotherm at approximately 132°C, while another shows a melting endotherm around 175°C. google.comresearchgate.net These thermal signatures are invaluable for identifying and characterizing different polymorphs and the amorphous state. google.com

FormThermal EventObserved Temperature (°C)Reference
AmorphousEndothermic Process (Water Loss)~72-73 nih.govplos.org
Endothermic Peak~170 nih.govplos.org
CrystallineEndotherm~132 google.com
Melting Point Endotherm~175 researchgate.net

Method Validation Parameters

Validation of analytical methods is a mandatory requirement by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that a method is suitable for its intended purpose. researchpublish.comsaudijournals.com For Rosuvastatin Calcium, analytical methods such as UV spectrophotometry and HPLC are validated for several key parameters. who.intglobalresearchonline.net

Linearity: Establishes the relationship between concentration and analytical response. For UV and HPLC methods, the correlation coefficient (r²) is typically expected to be ≥ 0.999. researchpublish.comwho.int

Accuracy: Determined by recovery studies, where a known amount of pure drug is added to a sample solution. Recovery values are typically expected to be within 98-102%. saudijournals.comnih.gov

Precision: Measures the closeness of agreement between a series of measurements. It is assessed at two levels: intraday (repeatability) and interday (intermediate precision). The relative standard deviation (%RSD) should generally be less than 2%. saudijournals.comwho.int

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. saudijournals.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. saudijournals.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH of mobile phase), providing an indication of its reliability during normal usage. who.int

ParameterTypical Finding / Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.999 researchpublish.comwho.int
Accuracy (% Recovery)98.50% - 102.86% globalresearchonline.netnih.gov
Precision (% RSD)< 2% saudijournals.comwho.int
Limit of Detection (LOD)Method-dependent (e.g., 0.12 - 0.75 µg/mL) researchpublish.comnih.gov
Limit of Quantitation (LOQ)Method-dependent (e.g., 0.46 - 2.27 µg/mL) researchpublish.comglobalresearchonline.net
Robustness%RSD < 2% for varied parameters who.int

Linearity and Range

A critical parameter in method validation, linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For Rosuvastatin Calcium, various analytical methods have established excellent linearity over a specified range, consistently yielding high correlation coefficients (r²), typically greater than 0.999. nih.govnih.govwho.int

Several studies have reported different linear ranges depending on the specific method and instrumentation used. For instance, a reversed-phase HPLC (RP-HPLC) method demonstrated linearity in the concentration range of 3.0 to 1602.0 μg/mL. nih.gov Another HPLC method established a linear range of 0.78 to 100 μg/mL, while a stability-indicating RP-HPLC method showed linearity from 0.5 to 80 μg/mL. nih.govwho.int Spectrophotometric methods have also shown good linearity, with one study reporting a range of 5 to 25 μg/mL and another from 1 to 6 µg/ml. indexcopernicus.comslideshare.net A difference spectroscopy method established linearity between 8 µg/ml and 16 µg/ml. humanjournals.com

The wide and well-defined linear ranges of these methods allow for the accurate quantification of Rosuvastatin Calcium across various concentrations, from trace amounts to those found in formulated products.

Table 1: Linearity Data for Rosuvastatin Calcium Analytical Methods

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC3.0-1602.0>0.999
HPLC0.78-1000.9997
Stability-Indicating RP-HPLC0.5-800.9993
Spectrophotometry1-60.999
Spectrophotometry5-25-
Difference Spectroscopy8-160.992
HPTLC1.0-15.00.9999

Accuracy and Precision (Intra-day and Inter-day)

Accuracy, representing the closeness of the test results to the true value, and precision, the degree of agreement among individual tests, are fundamental to the reliability of any analytical method. For Rosuvastatin Calcium, these parameters are typically evaluated through recovery studies for accuracy and by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision).

Recovery studies for Rosuvastatin Calcium consistently demonstrate high accuracy, with recovery values typically falling within the range of 98% to 102%. nih.govwho.intsaudijournals.com For example, one RP-HPLC method reported recovery rates between 99.86% and 102.86%. nih.gov Another HPLC method showed mean recoveries in the range of 98.89% to 100.66%. who.int A stability-indicating RP-HPLC method reported accuracy between 99.6% and 101.7%. nih.gov

The precision of these methods is evaluated by the relative standard deviation (%RSD), which should ideally be less than 2%. For intra-day precision, %RSD values for Rosuvastatin Calcium analysis are consistently low, often below 1.5%. akjournals.comwho.int Inter-day precision also shows excellent reproducibility, with %RSD values remaining within acceptable limits, confirming the method's reliability over time. akjournals.comwho.int For instance, one study reported intra-day and inter-day precision %RSD values of less than 2.40%. nih.gov Another study found intra-day %RSD between 1.06-1.54% and inter-day %RSD between 0.103-1.78%. who.int

Table 2: Accuracy and Precision Data for Rosuvastatin Calcium Analytical Methods

Analytical MethodAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC99.86-102.86<2.40<2.40
HPLC98.89-100.661.06-1.540.103-1.78
Stability-Indicating RP-HPLC99.6-101.70.450.41
Spectrophotometry97.44-102.52<2<2
HPTLC100.620.18-1.100.10-0.67

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Rosuvastatin Calcium, this is often demonstrated by the absence of interference from placebo components and the ability to separate the drug peak from those of its degradation products under stress conditions (e.g., acid, base, oxidation, heat, and light). nih.govakjournals.com

Chromatographic methods like HPLC are particularly adept at demonstrating specificity. The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring that the analyte peak is not co-eluting with any other substance. nih.gov For instance, in a stability-indicating RP-HPLC method, the peak purity of Rosuvastatin was found to be 1.00 under various stress conditions, indicating no interference from degradation products. nih.gov Similarly, HPTLC methods have shown good separation of Rosuvastatin Calcium from its degradation products and internal standards. akjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters are crucial for determining the sensitivity of an analytical method. For Rosuvastatin Calcium, various methods have established low LOD and LOQ values, indicating their high sensitivity.

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often defined as 3 times the S/N and the LOQ as 10 times the S/N. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijpsonline.com

One RP-HPLC method reported an LOD of 0.12 μg/mL and an LOQ of 0.39 μg/mL. nih.gov Another HPLC method found the LOD and LOQ to be 0.78 μg/mL and 1.56 μg/mL, respectively. who.int A stability-indicating RP-HPLC method determined the LOD and LOQ to be 0.1 μg/mL and 0.5 μg/mL, respectively. nih.gov Spectrophotometric methods have also demonstrated good sensitivity, with one study reporting an LOD of 0.603 µg/ml and an LOQ of 0.830 µg/ml. indexcopernicus.com

Table 3: LOD and LOQ Data for Rosuvastatin Calcium Analytical Methods

Analytical MethodLODLOQ
RP-HPLC0.12 µg/mL0.39 µg/mL
HPLC0.78 µg/mL1.56 µg/mL
Stability-Indicating RP-HPLC0.1 µg/mL0.5 µg/mL
Spectrophotometry0.603 µg/mL0.830 µg/mL
FT-IR0.044 % w/w0.134 % w/w
RP-UPLC-0.075 µg/mL

Robustness of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This is a critical validation parameter for ensuring that the method is transferable between laboratories and can withstand minor fluctuations in operating conditions.

For HPLC methods, robustness is typically evaluated by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) nih.govwho.int

Composition of the mobile phase (e.g., varying the ratio of organic solvent to buffer) nih.govwho.int

Wavelength of detection (e.g., ±4.0 nm) who.int

Column temperature mdpi.com

Using a different batch of the HPLC column nih.gov

Studies on Rosuvastatin Calcium have shown that the developed analytical methods are robust, with the results of the assay remaining consistent despite these minor changes. nih.govwho.intnih.gov The system suitability parameters, such as peak asymmetry and theoretical plates, also remain within acceptable limits, confirming the method's reliability. nih.gov

Quality Control Applications

The validated analytical methods for Rosuvastatin Calcium are routinely applied in quality control laboratories for the analysis of both the active pharmaceutical ingredient (API) and its finished dosage forms.

Assay of Rosuvastatin Calcium in Bulk Drug and Formulations

The primary application of these analytical methods in quality control is the assay of Rosuvastatin Calcium to determine its potency. For bulk drug analysis, a specific amount of the substance is dissolved in a suitable solvent and analyzed using the validated method. For pharmaceutical formulations, such as tablets, a representative number of tablets are weighed, crushed to a fine powder, and a portion equivalent to a known amount of the drug is extracted and analyzed. nih.govwho.int

The results of the assay are typically expressed as a percentage of the labeled claim. For Rosuvastatin Calcium tablets, the assay values obtained using various validated methods have been shown to be in good agreement with the label claim, indicating that the methods are accurate and that there is no interference from excipients present in the formulation. nih.govwho.intslideshare.net For instance, one study successfully applied an RP-HPLC method for the quality control of commercial tablets and for content uniformity testing. nih.gov Another study using a spectrophotometric method found the Rosuvastatin Calcium content in a marketed formulation to be in good agreement with the label claim. researchpublish.com

The ability to accurately and reliably quantify Rosuvastatin Calcium in both its pure form and in complex matrices like tablets is essential for ensuring that patients receive a safe and effective product.

Content Uniformity Testing

Content uniformity testing is a critical quality control parameter that ensures each tablet contains the intended amount of the active pharmaceutical ingredient (API), Rosuvastatin Calcium. This test is particularly important for potent drugs where slight variations in dosage can have significant clinical implications.

A common and reliable method for determining the content uniformity of Rosuvastatin Calcium tablets is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov One validated RP-HPLC method utilizes an isocratic separation on a YMC C8 column (150×4.6 mm i.d., 5 μm particle size) with a mobile phase consisting of acetonitrile and water (40:60, v/v) adjusted to a pH of 3.5 with phosphoric acid. nih.govresearchgate.net The eluate is monitored using a photodiode array (PDA) detector at a wavelength of 242 nm. nih.govresearchgate.net

For sample preparation, a single tablet is accurately weighed and transferred to a volumetric flask. researchgate.net The drug substance is typically extracted using a mixture of water and acetonitrile (50:50, v/v), as the tablet disperses readily in water and the drug is freely soluble in acetonitrile. nih.gov The resulting solution is then filtered and analyzed by HPLC. researchgate.net The precision of this method has been demonstrated with intra-day and inter-day relative standard deviation (RSD) values for content uniformity (n=10) being 0.37% and 0.55%, respectively. nih.gov

Another validated HPLC method for content uniformity testing uses a Nucleodur C8 column (250 × 4.6 mm i.d., 5 μm particle size) with a mobile phase of 0.1M formic acid and methanol (25:75, v/v). nih.gov The detection is carried out at 280 nm, and fluvastatin (B1673502) is used as an internal standard. nih.gov This method demonstrated good linearity and precision, with intra- and inter-day assay RSD values below 2.40%. nih.gov

UV spectrophotometry also presents a simpler, yet effective, method for content uniformity analysis. sdiarticle4.comsaudijournals.com In this approach, a standard solution of Rosuvastatin Calcium is prepared in a suitable solvent, such as 0.05M citric acid buffer (pH 6.6) or 0.1N sodium hydroxide, and its absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 240 nm. sdiarticle4.comsaudijournals.com For the sample solution, a single tablet is crushed, and a precise amount of the powder is dissolved in the same solvent. sdiarticle4.com The drug content is then calculated based on the absorbance readings.

Table 1: HPLC Method Parameters for Content Uniformity Testing

ParameterMethod 1Method 2
Column YMC C8 (150×4.6 mm, 5 μm) nih.govresearchgate.netNucleodur C8 (250 × 4.6 mm, 5 μm) nih.gov
Mobile Phase Acetonitrile:Water (40:60, v/v), pH 3.5 with phosphoric acid nih.govresearchgate.net0.1M Formic Acid:Methanol (25:75, v/v) nih.gov
Flow Rate 1.5 ml/min nih.govresearchgate.net1.0 mL/min nih.gov
Detection PDA at 242 nm nih.govresearchgate.netPDA at 280 nm nih.gov
Internal Standard Not specifiedFluvastatin nih.gov

Dissolution Profile Determination

The dissolution profile of a solid dosage form like a tablet is a critical indicator of its in-vivo performance and bioavailability. For Rosuvastatin Calcium, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability, the dissolution rate is a key quality attribute. sdiarticle4.com

The United States Pharmacopeia (USP) provides guidelines for the dissolution testing of Rosuvastatin Calcium tablets. sdiarticle4.comuspnf.com A common method involves using a USP apparatus 2 (paddles) or apparatus 1 (baskets) at a specified rotation speed, typically 50 rpm, in a dissolution medium maintained at 37 ± 0.5 °C. dissolutiontech.comportal.gov.bd According to USP specifications, not less than 80% (Q) of the labeled amount of rosuvastatin should be dissolved within 45 minutes. sdiarticle4.comuspnf.com

Several dissolution media can be employed to simulate the physiological conditions of the gastrointestinal tract. These include:

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of rosuvastatin (B1679574).

Preclinical Absorption Characteristics

Following oral administration in rats, the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of radiolabeled rosuvastatin increased more than proportionally with the dose, suggesting complex absorption kinetics. nih.gov While food intake has been shown to decrease the rate of absorption by 20%, it does not significantly affect the extent of absorption. nih.govfda.gov The absolute bioavailability of rosuvastatin is approximately 20%. fda.govcrestor.com Studies in healthy male volunteers indicated an estimated absorption of about 50%. nih.gov

Distribution and Organ Selectivity

Rosuvastatin exhibits a remarkable and desirable selectivity for the liver, its primary site of action. nih.govresearchgate.net In rats, the concentration of radioactivity in the liver was significantly higher than in other tissues, with liver-to-plasma concentration ratios ranging from 8 to 25 for up to 48 hours after oral administration. nih.gov This liver-specific distribution is a key feature of the compound. nih.gov

Studies comparing rosuvastatin with other statins, such as pravastatin (B1207561) and simvastatin (B1681759), in rats have further highlighted its efficient and selective uptake by hepatic cells. doi.orgnih.gov The initial uptake clearance (CLuptake) into the liver was significantly greater for rosuvastatin than for pravastatin. doi.orgnih.gov While simvastatin had a higher hepatic uptake clearance than rosuvastatin, it was also more readily distributed to other tissues, including the adrenal glands and spleen, making rosuvastatin more liver-specific. researchgate.netdoi.orgnih.gov This selective uptake is thought to be mediated by a high-affinity active transport process in hepatocytes. nih.gov

The mean volume of distribution at a steady state is approximately 134 liters. nih.govcrestor.com Rosuvastatin is about 88% bound to plasma proteins, primarily albumin. nih.govcrestor.com

Table 1: Comparative Hepatic Uptake Clearance in Rats

Compound Hepatic CLuptake (ml/min/g tissue)
Rosuvastatin 0.885
Pravastatin 0.703
Simvastatin 1.24

Data from a study comparing initial uptake clearance in rats. doi.orgnih.gov

Metabolic Fate in Animal Models

Rosuvastatin undergoes limited metabolism. rwandafda.gov.rwfda.gov.ph In vitro studies using human hepatocytes have shown that it is a poor substrate for cytochrome P450-based metabolism. rwandafda.gov.rwfda.gov.ph Approximately 10% of a radiolabeled dose is recovered as metabolites. fda.govcrestor.com The primary isoenzyme involved in its metabolism is CYP2C9, with minor contributions from CYP2C19, CYP3A4, and CYP2D6. rwandafda.gov.rwfda.gov.ph

Excretion Pathways in Preclinical Species

The primary route of excretion for rosuvastatin and its metabolites is through the feces. nih.govcrestor.com In intact rats, 98.0% of an oral dose was excreted in the feces and only 0.4% in the urine over 168 hours. nih.gov In bile duct-cannulated rats, 55.1% of the dose was recovered in the bile and 0.5% in the urine within 48 hours, with the unchanged compound being the main component in both bile and feces. nih.gov Following an intravenous dose, approximately 72% of the total body clearance was via the hepatic route and 28% via the renal route. nih.govcrestor.comdrugbank.com

Drug-Drug Interaction Mechanisms in Vitro and Preclinical Models

The potential for drug-drug interactions is an important consideration in drug development. For rosuvastatin, these interactions are primarily driven by drug transporters rather than metabolic enzymes. consensus.app

Impact of Cytochrome P450 Isoenzymes on Interactions

In vitro and in vivo studies have consistently demonstrated that rosuvastatin has a low potential for clinically significant interactions involving the cytochrome P450 system. rwandafda.gov.rwdrugbank.comnih.gov It is neither an inhibitor nor an inducer of CYP450 isoenzymes and is considered a poor substrate for these enzymes. rwandafda.gov.rwfda.gov.ph Specifically, rosuvastatin clearance is not dependent on metabolism by CYP3A4 to a clinically significant extent. crestor.commedsafe.govt.nz This is a notable difference from other statins like atorvastatin (B1662188) and simvastatin, which are extensively metabolized by CYP3A4. drugbank.commedsafe.govt.nz

Preclinical and clinical studies have shown no clinically relevant interactions between rosuvastatin and known inhibitors of CYP enzymes such as fluconazole (B54011) (a CYP2C9 and CYP3A4 inhibitor) and ketoconazole (B1673606) (a CYP2A6 and CYP3A4 inhibitor). rwandafda.gov.rwfda.gov.ph This minimal involvement of the CYP450 system in rosuvastatin's metabolism contributes to a lower risk of certain drug-drug interactions compared to other statins. drugbank.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Atorvastatin
Carbamazepine
Cyclosporine
Erythromycin
Ezetimibe (B1671841)
Fenofibrate
Fluconazole
Fluvastatin (B1673502)
Gemfibrozil
Ketoconazole
Lovastatin
N-desmethyl rosuvastatin
Pravastatin
Rifampicin
Rosuvastatin
Rosuvastatin-5S-lactone
Simvastatin

Transporter-Mediated Interactions (e.g., OATP1B1, BCRP)

Rosuvastatin's pharmacokinetic profile is significantly influenced by drug transporters, particularly the organic anion transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP). nih.gov These transporters play a crucial role in the hepatic uptake and efflux of rosuvastatin, making them key sites for potential drug-drug interactions (DDIs). nih.govnih.gov

Inhibition of Transporter Activity by Concomitant Medications

The co-administration of certain medications can inhibit the activity of OATP1B1 and BCRP, leading to increased plasma concentrations of rosuvastatin. Mechanistic in vitro studies have identified several drugs that act as inhibitors of these transporters.

Notably, a range of protease inhibitors have been shown to inhibit both OATP1B1 and BCRP. nih.gov For instance, drugs such as atazanavir (B138), darunavir, lopinavir (B192967), and ritonavir (B1064) all demonstrated inhibitory effects on BCRP-mediated and OATP1B1-mediated transport. nih.gov The rank order of inhibitory potency for both transporters was found to be lopinavir > ritonavir > atazanavir >> darunavir. nih.gov

Other medications known to inhibit these pathways include cyclosporine, gemfibrozil, and probenecid (B1678239). nih.govcolby.eduresearchgate.net Cyclosporine, in particular, is a potent inhibitor of OATP1B1, OATP1B3, and intestinal BCRP. researchgate.net The inhibitory effects of these concomitant medications are a primary driver of clinical DDIs with rosuvastatin. nih.gov

Inhibitor DrugTransporterMean IC50 (μM)
AtazanavirOATP1B19.53 ± 2.50
BCRP65.6 ± 10.7
LopinavirOATP1B10.220 ± 0.0655
BCRP15.5 ± 2.80
RitonavirOATP1B10.540 ± 0.0801
BCRP30.3 ± 4.45
DarunavirOATP1B1> 30
BCRP143 ± 14.7
CyclosporineBCRP~0.07
RitlecitinibBCRP27

Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.gov

Mechanistic Models for Predicting Drug-Drug Interactions

To quantify and predict the clinical significance of transporter-mediated DDIs, researchers employ mechanistic models. These include mechanistic static models and whole-body physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov

A mechanistic static model was used to evaluate the DDI between rosuvastatin and various protease inhibitors. nih.govresearchgate.net This model initially underpredicted the magnitude of the area under the plasma concentration-time curve ratio (AUCR) for the interaction with atazanavir when only considering BCRP and OATP1B1 inhibition. nih.govresearchgate.net By integrating additional hepatic transport components (OATP1B3 and NTCP), the model's prediction aligned more closely with clinical observations, highlighting the complexity of these interactions. nih.gov

Furthermore, a comprehensive whole-body PBPK model for rosuvastatin has been developed using software like PK-Sim®. nih.govcolby.edu This model incorporates data on active transport via OATP1B1/OATP1B3, BCRP, and other transporters, as well as metabolic pathways. colby.edu It has been successfully qualified by describing clinical data from numerous studies and accurately predicting the DDI effects of inhibitors like rifampicin, gemfibrozil, and probenecid using in vitro inhibition constants without adjustment. nih.govcolby.edu Such models are crucial tools in model-informed drug discovery and development for prospectively predicting transporter-mediated DDIs. nih.govresearchgate.net

Cellular and Animal Pharmacodynamic Models

In Vitro Inhibition of Cholesterol Synthesis in Hepatocytes

Rosuvastatin demonstrates potent and highly selective inhibition of cholesterol synthesis in hepatocytes. nih.gov In vitro studies using rat hepatocytes revealed that rosuvastatin was significantly more potent in inhibiting cholesterol synthesis than five other statins and was approximately 1,000-fold more potent in hepatocytes compared to rat fibroblasts. nih.gov This hepatoselectivity is a key feature of the compound.

The mechanism involves the direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.net This reduction in intracellular cholesterol synthesis in hepatocytes leads to an upregulation of LDL receptors on the cell surface, which in turn increases the clearance of circulating low-density lipoprotein (LDL) particles from the plasma. researchgate.net

Specific quantitative data from hamster hepatocytes showed that a 5 µM concentration of rosuvastatin led to a 98% reduction in the synthesis of unesterified cholesterol and a 25% reduction in cholesterol ester synthesis. nih.gov The same study noted that this concentration also significantly decreased the secretion of newly synthesized cholesterol, cholesterol ester, and triglycerides. nih.gov

Effects on Lipid Metabolism in Animal Models

Studies in various animal models have consistently demonstrated the efficacy of rosuvastatin in lowering plasma cholesterol and other lipoproteins.

In APOE*3-Leiden transgenic mice, a model with a human-like lipoprotein profile, rosuvastatin has shown significant lipid-lowering effects. When these mice were fed a high-fat/cholesterol diet, rosuvastatin treatment resulted in up to a 39% reduction in plasma cholesterol and a 42% reduction in triglyceride levels. researchgate.net On a standard chow diet, it decreased plasma cholesterol by 35%. researchgate.net Another study using this model found that rosuvastatin lowered plasma cholesterol from 18.9 mmol/L to 14.1 mmol/L. scirp.org

Interestingly, rosuvastatin has also been shown to significantly reduce plasma cholesterol in hypercholesterolemic mice that lack the LDL receptor, indicating its effects can be independent of this pathway. nih.gov In a different model, the fructose-fed Syrian golden hamster, which exhibits insulin (B600854) resistance, rosuvastatin treatment led to a 30% decline in plasma triglyceride levels and a significant decrease in VLDL-apoB production. nih.gov

Animal ModelDietKey Findings (Reduction)
ApoE*3-Leiden MiceHigh Fat/CholesterolPlasma Cholesterol: ↓39% Plasma Triglycerides: ↓42%
ChowPlasma Cholesterol: ↓35%
Fructose-Fed Syrian HamsterFructose-EnrichedPlasma Triglycerides: ↓30% VLDL-apoB Production: ↓
LDLR -/- ApoB 100/100 MiceNot SpecifiedPlasma Cholesterol: ↓ Significant Reduction

Data compiled from studies on various animal models. nih.govresearchgate.netnih.gov

Impact on Triglycerides and High-Density Lipoprotein Cholesterol

Preclinical studies have consistently demonstrated rosuvastatin's efficacy in modulating triglyceride (TG) and high-density lipoprotein cholesterol (HDL-C) levels. In animal models, rosuvastatin has shown a significant capacity to lower plasma triglycerides. researchgate.net This effect is largely attributed to the inhibition of hepatic very-low-density lipoprotein (VLDL) production, a precursor to LDL, which leads to a reduction in the circulating pool of triglycerides. nih.govdrugbank.com The triglyceride-lowering effect of rosuvastatin has been observed to be most pronounced in models with high baseline triglyceride levels. nih.gov

With regard to HDL-C, preclinical evidence suggests that rosuvastatin can increase its levels, although the effect may be more modest compared to its impact on LDL-C and triglycerides. nih.gov Studies have indicated an increase in HDL-C levels by approximately 8-12% in some preclinical models. nih.gov The precise mechanism for this HDL-C-raising effect is still under investigation, but it is thought to involve a reduction in cholesterol ester transfer protein (CETP) activity. nih.gov Furthermore, research has focused on understanding how rosuvastatin affects the functionality of HDL, particularly its role in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver. clinicaltrials.gov

Interactive Table: Summary of Preclinical Findings on Rosuvastatin's Impact on Triglycerides and HDL-C

ParameterObserved EffectPotential Mechanism(s)
Triglycerides (TG) Significant ReductionInhibition of hepatic VLDL production
High-Density Lipoprotein Cholesterol (HDL-C) Modest IncreaseReduction of CETP activity

Beyond Lipid Lowering: Preclinical Investigations of Other Effects

Cellular Mechanisms of Anti-inflammatory and Antioxidant Effects

Preclinical studies have provided substantial evidence for the anti-inflammatory and antioxidant properties of rosuvastatin. nih.govnih.govcdnsciencepub.com In various animal and cellular models, rosuvastatin has been shown to reduce markers of inflammation. For instance, it can lower the levels of high-sensitivity C-reactive protein (hsCRP), a key inflammatory biomarker. nih.govpatsnap.com The anti-inflammatory effects are mediated through various cellular pathways. Rosuvastatin has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govcdnsciencepub.comwjgnet.com This is achieved, in part, by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways. cdnsciencepub.com

From an antioxidant perspective, rosuvastatin has been demonstrated to upregulate the expression of antioxidant defense proteins like heme oxygenase-1. nih.gov It also reduces oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.govcdnsciencepub.com These actions help to mitigate cellular damage caused by oxidative processes, which are implicated in the pathogenesis of atherosclerosis. cdnsciencepub.com

Modulation of Cellular Receptors (e.g., LDL Receptor Upregulation)

A primary mechanism of rosuvastatin's lipid-lowering action is the upregulation of LDL receptors on the surface of hepatocytes. nih.govdrugbank.compatsnap.com By inhibiting HMG-CoA reductase, rosuvastatin decreases intracellular cholesterol synthesis in the liver. nih.govnih.gov This reduction in hepatic cholesterol levels triggers a compensatory response, leading to an increased expression of LDL receptors. patsnap.com The enhanced number of LDL receptors on liver cells facilitates the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C concentrations. nih.govpatsnap.com This upregulation of the LDL receptor is a critical and well-established pharmacodynamic effect of rosuvastatin. nih.govnih.gov

Effect on Glucose Uptake and Insulin Sensitivity in Diabetic Animal Models

The impact of rosuvastatin on glucose metabolism and insulin sensitivity has been investigated in preclinical diabetic animal models, with some studies yielding complex results. Some research in insulin-resistant hamsters suggests that rosuvastatin treatment can improve both hepatic and whole-body insulin sensitivity. nih.gov In these models, rosuvastatin was shown to enhance glucose clearance and improve sensitivity to insulin challenges. nih.gov At a molecular level, this was associated with increased phosphorylation of the hepatic insulin receptor and IRS-1, key components of the insulin signaling pathway. nih.gov

However, other studies in hyperuricemic rat models have indicated a trend towards increased insulin resistance with rosuvastatin treatment. nih.gov These studies observed that rosuvastatin might enhance fasting blood glucose levels and potentially worsen pancreatic β-cell function. nih.gov The proposed mechanisms include the inhibition of insulin secretion and enhanced hepatic gluconeogenesis. nih.gov These conflicting findings highlight the need for further investigation to fully understand the context-dependent effects of rosuvastatin on glucose homeostasis.

Interactive Table: Preclinical Effects of Rosuvastatin on Glucose Metabolism in Animal Models

Animal ModelKey FindingsProposed Mechanisms
Insulin-Resistant Hamsters Improved hepatic and whole-body insulin sensitivity, enhanced glucose clearance. nih.govIncreased phosphorylation of hepatic insulin receptor and IRS-1. nih.gov
Hyperuricemic Rats Trend towards increased insulin resistance, enhanced fasting blood glucose. nih.govInhibition of insulin secretion, enhanced hepatic gluconeogenesis. nih.gov

Influence on Lentiviral Transduction via Low-Density Lipoprotein Receptor Upregulation

An interesting and novel area of preclinical research has explored the influence of rosuvastatin on lentiviral transduction. Studies have shown that rosuvastatin can enhance the efficiency of lentiviral transduction, particularly in cells that are typically difficult to transduce, such as natural killer (NK) cells. nih.govnih.gov This effect is directly linked to rosuvastatin's ability to upregulate the expression of the low-density lipoprotein receptor (LDLR) on the cell surface. nih.govnih.gov

The vesicular stomatitis virus G-protein (VSV-G), which is often used to pseudotype lentiviral vectors, utilizes the LDLR as a receptor for viral entry into cells. nih.gov By increasing the number of LDLRs on the cell surface, rosuvastatin effectively creates more entry points for the lentivirus, thereby augmenting transduction efficiency. nih.govnih.gov Among several statins tested, rosuvastatin was identified as one of the most potent in upregulating LDLR on NK cells and subsequently increasing transduction rates. nih.gov This finding opens up potential applications for rosuvastatin in gene therapy and cellular engineering research.

Environmental Fate and Ecotoxicological Assessment

Environmental Degradation Pathways

The environmental degradation of Rosuvastatin (B1679574) (calcium) is influenced by several factors, including its stability in water, its susceptibility to light, and its potential for biodegradation by microorganisms.

Rosuvastatin calcium is considered stable to hydrolysis in aquatic environments. astrazeneca.comfass.se Laboratory studies conducted at various pH levels representative of environmental conditions (pH 5, 7, and 9) showed less than 10% hydrolysis after five days. fass.se Based on these findings, the estimated hydrolytic half-life is one year or more, indicating that hydrolysis is not a significant degradation pathway for this compound in the aquatic environment. fass.senih.gov

Table 1: Hydrolytic Stability of Rosuvastatin Calcium

pH Level Hydrolysis after 5 days Estimated Half-life (T½)
5 < 10% ≥ 1 year
7 < 10% ≥ 1 year

Data sourced from laboratory studies (US FDA Technical Assistance Document 3.09). fass.se

In contrast to its hydrolytic stability, rosuvastatin is susceptible to rapid degradation through photolysis. astrazeneca.comastrazeneca.com The compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it prone to direct degradation by sunlight. nih.gov Laboratory studies have demonstrated a measured photolysis half-life of just 7.7 minutes. fass.se The estimated half-life under summer conditions at a latitude of 50°N is approximately 12.4 minutes, confirming that photodegradation is a significant and rapid degradation process in the environment. fass.se The primary photodegradation pathway involves the formation of diastereomeric dihydrophenanthrene derivatives. researchgate.netsci-hub.se

Table 2: Photodegradation Half-life of Rosuvastatin Calcium

Condition Half-life (T½)
Measured (Laboratory) 7.7 minutes

Data sourced from photolysis studies (US FDA Technical Assistance Document 3.10 & EPA OPPTS 835.2210). fass.se

Rosuvastatin is not readily or inherently biodegradable in standard screening tests. astrazeneca.comastrazeneca.com An OECD 301F ready biodegradability test showed less than 10% biodegradation after 28 days. fass.se Similarly, tests for inherent and anaerobic biodegradability showed minimal mineralization or degradation. fass.se

Environmental Partitioning and Bioaccumulation

The movement and accumulation of rosuvastatin in the environment are dictated by its physicochemical properties.

Rosuvastatin is not expected to significantly partition onto sludge solids during the wastewater treatment process. astrazeneca.com This means that residues are likely to pass through treatment facilities into the aquatic environment. astrazeneca.com One study of 11 sewage treatment plants in Canada found a median removal rate of 22% for the combined total of rosuvastatin and its metabolite, rosuvastatin lactone, indicating persistence in sewage. nih.govresearchgate.net An OECD 308 study also showed minimal partitioning to sediment in vessels with low organic matter. fass.se In high organic matter systems, approximately half of the radioactivity partitioned to the sediment, where it underwent further degradation. astrazeneca.comfass.se

Rosuvastatin has a low potential for bioaccumulation in aquatic organisms. astrazeneca.comastrazeneca.comjanusinfo.se This prediction is based on its low octanol-water partition coefficients (Log P or Log Kₒw) measured across environmentally relevant pH ranges. astrazeneca.comnih.gov A substance with a Log P value of less than 4 is generally considered to have a low potential for bioaccumulation. fass.sejanusinfo.se The measured Log P values for rosuvastatin are well below this threshold. astrazeneca.comnih.gov Furthermore, a regression-derived equation using the Log Kₒw value estimates a Bioconcentration Factor (BCF) of 3, which also suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov

Table 4: Physicochemical Properties of Rosuvastatin Related to Bioaccumulation

Parameter Value Reference pH
Log Pₒw 1.79 to 1.80 5 astrazeneca.com
Log Kₒw 0.26 to 0.30 7.0 nih.gov

Predicted Environmental Concentration (PEC) Modeling

The Predicted Environmental Concentration (PEC) is a calculated estimate of the concentration of a substance in the environment that results from its use. For rosuvastatin calcium, the PEC in surface water is determined using a standardized formula that considers the total patient consumption of the drug, the extent of its removal during wastewater treatment, the population of the region, the volume of wastewater produced per capita, and the dilution factor of wastewater in surface water. astrazeneca.comastrazeneca.com

The formula is as follows: PEC (μg/L) = (A * (100 - R) / (P * V * D * 100)) * 10^9

Where:

A = Total patient consumption of the active ingredient per year ( kg/year ).

R = Percentage of removal during wastewater treatment. For rosuvastatin, a worst-case scenario of R = 0 is often assumed, meaning no removal is accounted for. astrazeneca.com

P = Number of inhabitants in the specific country or region.

V = Volume of wastewater per capita per day (L/day), with a default value of 200 L/day often used as per European Medicines Agency (EMA) guidance. astrazeneca.comastrazeneca.com

D = Dilution factor for wastewater in surface water, with a default value of 10 commonly applied. astrazeneca.comastrazeneca.com

Different assessments have reported slightly varied PEC values, primarily due to the use of consumption data from different years and geographical regions. astrazeneca.comastrazeneca.comfass.se It is important to note that these calculations often conservatively assume that the entire administered dose is excreted as the unchanged parent compound, providing a worst-case exposure concentration. astrazeneca.com

ParameterValue (AstraZeneca, 2023) astrazeneca.comValue (AstraZeneca, 2017) astrazeneca.comValue (Glenmark, 2021) fass.se
Consumption Data Year202220152019 (Swedish Sales)
Removal in Wastewater (R)0% (assumed)0% (assumed)Not specified
Wastewater per Capita (V)200 L/day200 L/day200 L/day
Dilution Factor (D)101010
Calculated PEC (µg/L) 0.13 0.16 0.12

Predicted No Effect Concentration (PNEC) Determination

The Predicted No Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. The determination of the PNEC for rosuvastatin calcium is based on long-term ecotoxicity tests conducted on species from at least three different trophic levels (e.g., algae, invertebrates, and fish), following internationally accepted guidelines. astrazeneca.comastrazeneca.comfass.se

The PNEC is calculated by taking the lowest No Observed Effect Concentration (NOEC) from these chronic toxicity studies and dividing it by an assessment factor (AF). The assessment factor accounts for uncertainties in extrapolating laboratory data to the real environment. In the case of rosuvastatin, long-term toxicity data are available for three trophic levels, which allows for the use of an assessment factor of 10, in accordance with European Chemicals Agency (ECHA) guidance. astrazeneca.comfass.se

The most sensitive species identified in these chronic studies is the freshwater invertebrate, Daphnia magna (giant water flea). fass.sefass.se The chronic reproduction test for Daphnia magna yielded a NOEC of 0.018 mg/L, which is equivalent to 18 µg/L. astrazeneca.comfass.se

Therefore, the PNEC is calculated as follows: PNEC = Lowest Chronic NOEC / Assessment Factor PNEC = 18 µg/L / 10 = 1.8 µg/L astrazeneca.comastrazeneca.comfass.se

Ecotoxicity testing for rosuvastatin calcium has been performed across various trophic levels to assess its potential impact on aquatic organisms. These tests include studies on algae (producers), invertebrates (primary consumers), and fish (secondary consumers). The freshwater invertebrate Daphnia magna has been identified as the most sensitive species in long-term exposure studies. fass.sefass.se The key endpoint in this chronic study was reproduction, with a No Observed Effect Concentration (NOEC) of 18 µg/L. astrazeneca.comjanusinfo.se

The following table summarizes the results from aquatic toxicity studies conducted on rosuvastatin calcium.

Trophic LevelSpeciesStudy TypeEndpointResult (mg/L)
Algae (Cyanobacterium)Microcystis aeruginosa16-day Growth RateNOEC330 astrazeneca.com
Freshwater InvertebrateDaphnia magna (Giant Water Flea)21-day ReproductionNOEC0.018 astrazeneca.comfass.se
FishPimephales promelas (Fathead Minnow)32-day Early Life StageNOEC0.029 fass.se
Activated SludgeMicroorganisms3-hour Respiration InhibitionEC50> 100 fass.se
Activated SludgeMicroorganisms3-hour Respiration InhibitionNOEC100 fass.se
Biological parameters evaluated include hatch, survival, length, and dry weight. fass.se
NOEC: No Observed Effect Concentration; EC50: 50% Effect Concentration. astrazeneca.comfass.se

Intellectual Property and Patent Landscape Analysis

Analysis of Synthesis-Related Patents

Patents related to the synthesis of rosuvastatin (B1679574) calcium are critical as they can offer a competitive advantage by improving efficiency, reducing costs, and ensuring high purity of the final product.

Significant research and development have been directed towards creating new and improved synthetic routes for rosuvastatin, leading to a number of patents in this domain. A primary goal of these innovations is to overcome challenges associated with earlier synthetic methods, which were often lengthy, expensive, and generated undesirable impurities. wjpmr.comresearchgate.netgoogleapis.com

Other patented innovations involve the use of alternative starting materials and reagents. For example, a patented method describes the synthesis of a key rosuvastatin intermediate using p-fluorobenzaldehyde, which avoids costly reagents and reduces environmentally unfavorable by-products. patsnap.com There is also a patented process that introduces L-malic acid as a chiral source for creating the specific stereochemistry of the rosuvastatin side chain. google.com The development of novel intermediates is also a key strategy, with patents covering the preparation of these compounds which can then be used in the synthesis of various statins, including rosuvastatin. googleapis.comgoogle.comgoogle.com

These synthesis-related patents are crucial for generic manufacturers seeking to enter the market, as they must navigate this complex landscape to develop a non-infringing manufacturing process.

Innovations in the industrial-scale manufacturing of rosuvastatin calcium have also been a subject of patent protection. These patents often focus on improving the efficiency, scalability, and consistency of the production process. google.com

For example, a patent assigned to Lianyungang Guike Pharmaceutical details a preparation method aimed at enhancing the stability of the final product through the use of a specialized circulating drying device. patsnap.com Another patent focuses on an improved method for synthesizing a rosuvastatin calcium intermediate that avoids expensive and environmentally unfriendly reagents, making the process more suitable for large-scale industrial application. patsnap.com

Processes that yield highly pure rosuvastatin calcium are of particular interest. Patents have been granted for processes that can produce rosuvastatin calcium that is substantially free of impurities, with some claiming total impurities of less than 0.3% as measured by HPLC. google.com These processes are vital for ensuring the quality and safety of the final drug product and for meeting stringent regulatory requirements. google.comgoogle.com The methods often involve specific steps for salt formation and purification to achieve this high level of purity on an industrial scale. google.com

Patent FocusInnovation ExampleAssignee/Inventor Example
Stereoselectivity Highly selective synthesis to reduce cis-isomer impurities.Hubei Yuyang Pharmaceutical patsnap.com
Intermediate Synthesis Method avoiding expensive reagents like DIBAH.CHONGQING PUYOU BIOPHARMA CO LTD patsnap.compatsnap.com
Chiral Source Use of L-malic acid to establish the correct stereochemistry.Not specified in search results. google.com
Manufacturing Stability Use of a circulating drying device to improve product stability.Lianyungang Guike Pharmaceutical patsnap.com
High Purity Process Industrial scale process to produce rosuvastatin with <0.5% impurities.Not specified in search results. google.com

Formulation-Based Patent Analysis

Formulation patents are a cornerstone of lifecycle management for many drugs, and rosuvastatin is no exception. These patents protect novel compositions and drug delivery technologies that can offer enhanced stability, improved bioavailability, and greater patient convenience.

To overcome challenges such as poor water solubility and limited bioavailability (around 20%), novel drug delivery systems for rosuvastatin have been developed and patented. google.comnih.govjustia.com These advanced systems aim to improve the absorption and pharmacokinetic profile of the drug.

One patented approach involves the use of nanostructured lipid carriers (NLCs) . justia.com These are second-generation lipid-based carrier systems that can encapsulate the drug, potentially leading to sustained release, increased absorption, and higher bioavailability. justia.com

Another area of innovation is self-micro/nanoemulsifying drug delivery systems (SMEDDS) . A patent application describes a SMEDDS formulation for rosuvastatin designed to increase its oral bioavailability. nih.gov These systems are mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation with aqueous fluids, such as those found in the gastrointestinal tract. nih.gov

Patents also exist for combination formulations that represent a novel delivery approach. For example, a patent covers a formulation combining rosuvastatin with ticagrelor (B1683153) for treating acute coronary syndrome. patsnap.compatsnap.com Another patent describes a bi-layer tablet containing both rosuvastatin and ezetimibe (B1671841) for the treatment of hyperlipidemia. googleapis.comgoogle.com

The inherent instability of rosuvastatin, which can degrade in acidic environments or convert to its lactone form, has driven the development of numerous patented formulations designed to enhance its stability. google.comminterellison.com

A key strategy has been the use of stabilizing agents. One of the early and significant formulation patents involved the use of an inorganic salt with a multivalent cation, such as tribasic calcium phosphate (B84403), to improve the stability of rosuvastatin. googleapis.comepo.org Other patents have claimed the use of different stabilizing agents, including:

Phosphate salts , where the ratio of rosuvastatin to the stabilizer is a key feature of the patent. minterellison.com

Calcium carbonate , particularly in formulations containing the amorphous form of rosuvastatin calcium, to enhance stability and solubility. epo.orgjustia.com

Other alkaline agents like magnesium hydroxide (B78521), calcium acetate, and calcium gluconate have also been included in patented formulations. minterellison.comepo.org

Beyond chemical stability, patents have focused on improving bioavailability through formulation design. This includes:

Particle size optimization: A patent discloses that controlling the particle size of rosuvastatin calcium within a specific range can lead to better dissolution and higher bioavailability. google.com

Taste masking: To improve patient compliance, a patent was granted for a rosuvastatin calcium resin complex that masks the drug's bitter taste and enhances stability. patsnap.compatsnap.com

Amorphous forms: Formulations using amorphous rosuvastatin calcium have been patented with the aim of increasing solubility and bioavailability compared to crystalline forms. epo.org

These formulation patents demonstrate the continuous effort to refine and improve the performance of rosuvastatin products long after the discovery of the original molecule.

Polymorphic Form Patent Coverage

Patents on Crystalline and Amorphous Forms

The initial patent for rosuvastatin calcium, held by Shionogi, covered the basic molecule. nih.gov However, subsequent patents filed by the original developer, AstraZeneca, and other pharmaceutical companies have focused on specific solid-state forms, which are crucial for formulation and manufacturing.

The amorphous form of rosuvastatin calcium was the first to be described in the original patent EP-A1-0 521 471. google.comjustia.com This form is known to be less stable and more hygroscopic than its crystalline counterparts. wipo.int Despite these challenges, processes for producing a pure and stable amorphous form have been the subject of several patents, such as those which describe methods to prepare amorphous rosuvastatin calcium free from certain impurities. wipo.intgoogle.comgoogle.com

Crystalline forms of rosuvastatin calcium have been a major focus of patent activity, aiming to improve upon the stability and handling properties of the amorphous form. AstraZeneca was granted patents for several crystalline forms, including Form A, as disclosed in WO 00/42024. justia.com This form can be prepared by crystallizing the amorphous form from specific solvent mixtures. google.com Further patents, such as US 7,932,387 B2, cover other crystalline forms, designated as Form B and Form C, which are described as having a higher diversity for optimizing manufacturing and formulation. google.comjustia.com These forms can be produced through processes like phase equilibration of the amorphous form in an organic solvent with a small amount of water. google.com

Other pharmaceutical companies have also been active in this area. For instance, MOREPEN LABORATORIES LIMITED holds a patent for a new polymorphic form of crystalline rosuvastatin calcium and novel processes for both crystalline and amorphous forms. patsnap.com Another patent, WO2008036286A1, describes a crystalline form characterized by specific X-ray powder diffraction peaks. google.comwipo.int

The following table provides a summary of key patents related to crystalline and amorphous forms of rosuvastatin calcium:

Patent / Application NumberAssignee/ApplicantDescription of Patented Form
EP-A1-0 521 471ShionogiDescribes the preparation of rosuvastatin calcium in an amorphous powder form. google.comjustia.com
WO 00/42024AstraZenecaDiscloses crystalline Form A of rosuvastatin calcium. justia.com
US 7,932,387 B2AstraZenecaCovers crystalline Forms B and C of rosuvastatin calcium. google.comjustia.com
US 9,150,518 B2Lek PharmaceuticalsDiscloses a process for preparing a pure amorphous form of rosuvastatin calcium. google.com
WO2008036286A1Not specified in resultsDescribes a crystalline form of rosuvastatin calcium with specific XRD peaks. google.comwipo.int
Not specified in resultsMOREPEN LABORATORIES LIMITEDHolds a patent for a new polymorphic form of crystalline rosuvastatin calcium. patsnap.com

This table is based on available search results and may not be exhaustive.

Co-crystal and Multi-component System Patents

In addition to pure polymorphic forms, patents have been granted for co-crystals and multi-component systems of rosuvastatin. These are crystalline structures where rosuvastatin calcium is combined with a neutral guest compound, known as a co-former. Co-crystals can offer improved physicochemical properties, such as solubility and stability.

One notable example is a patent for co-crystal intermediates of rosuvastatin. google.comgoogle.com This patent describes the formation of co-crystals with co-formers like 2-aminopyrimidine, pyrazine, and quinoxaline. google.comgoogle.com These co-crystals are presented as useful intermediates for the preparation of pure rosuvastatin and its salts. google.com Another patent details a multi-component crystalline system of rosuvastatin calcium salt and vanillin (B372448).

The development of co-crystals represents a sophisticated strategy to create novel solid forms with potentially enhanced properties and new intellectual property protection.

Strategic Implications of Patent Landscape for Drug Development

The extensive patenting of rosuvastatin's polymorphic and co-crystal forms has significant strategic implications for both the innovator company and generic manufacturers.

For the innovator, AstraZeneca, securing patents on various solid-state forms has been a key part of its lifecycle management strategy for Crestor®. This "evergreening" approach, by creating a "patent thicket," extends market exclusivity well beyond the expiration of the original compound patent. patsnap.compatsnap.com By patenting improved forms with better stability or manufacturing efficiency, the innovator can maintain a competitive edge and delay the entry of generic competitors. patsnap.com These secondary patents can become significant barriers for generic companies to overcome. patsnap.com

For generic drug developers, the complex patent landscape for rosuvastatin calcium presents a formidable challenge. To enter the market, a generic company must either wait for all relevant patents to expire or challenge their validity in court. ajmc.com Alternatively, they can attempt to develop a non-infringing polymorphic form, which requires significant research and development investment to ensure the new form is bioequivalent and stable. The existence of multiple patents on different crystalline and amorphous forms forces generic companies to navigate a complex legal and scientific landscape. patsnap.com

The expiration of key patents on rosuvastatin has led to a significant increase in generic market penetration and a sharp decline in the price of the drug. patsnap.com However, the layered patent strategy employed by the innovator has undoubtedly played a crucial role in maximizing the commercial life of the branded product. patsnap.compatsnap.com This dynamic interplay between innovator and generic strategies, centered around the intellectual property of solid-state forms, continues to shape the market for rosuvastatin-based medicines. The ongoing development of new formulations and combinations indicates that the patent landscape for rosuvastatin will continue to evolve. researchgate.netnih.gov

Q & A

Q. Methodological Answer :

  • HPLC/UPLC : Reverse-phase HPLC with UV detection (λ = 241–254 nm) is widely used, employing C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0–5.0). Validation parameters include linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%) .
  • Spectrophotometry : UV methods at 241 nm or derivative spectroscopy resolve interference from excipients. Calibration curves are linear (5–25 µg/mL) with recovery rates >99% .
  • HPTLC : High-performance thin-layer chromatography using silica gel plates and toluene:ethyl acetate:methanol (6:3:1) as mobile phase, with densitometric quantification .

Advanced Research Question: How can Quality by Design (QbD) principles optimize HPLC method development for rosuvastatin calcium?

Q. Methodological Answer :

  • Critical Parameters : Mobile phase ratio (acetonitrile:buffer), pH (3.0–5.0), and injection volume are optimized via Plackett-Burman or central composite designs. Monte Carlo simulations assess robustness (Ppk >1.33) .
  • Response Surface Modeling : Correlates factors (e.g., pH, flow rate) with critical attributes (peak area, retention time). Example: Optimal conditions for rosuvastatin and fenofibrate co-analysis involve acetonitrile:0.1% TFA (55:45) at 1.2 mL/min .

Basic Research Question: What preformulation studies are critical for rosuvastatin calcium tablet development?

Q. Methodological Answer :

  • Compatibility Testing : Use DSC and TGA to detect drug-excipient interactions. For example, lactose monohydrate and microcrystalline cellulose show no thermal degradation peaks up to 200°C .
  • Physicochemical Characterization : FT-IR confirms structural integrity (e.g., –OH and C=O stretching at 3400 cm⁻¹ and 1650 cm⁻¹). PXRD identifies polymorphic stability .

Advanced Research Question: How to design a self-nanoemulsifying drug delivery system (SNEDDS) for enhanced rosuvastatin bioavailability?

Q. Methodological Answer :

  • Simplex Lattice Design : Optimizes oil (Capryol 90), surfactant (Tween 80), and co-surfactant (PEG 400) ratios. Measured responses include droplet size (<50 nm) and emulsification time (<60 sec) .
  • In Vitro Evaluation : Dissolution testing in biorelevant media (e.g., FaSSIF) shows >90% drug release within 30 minutes .

Basic Research Question: How to assess environmental risks of rosuvastatin calcium?

Q. Methodological Answer :

  • PEC/PNEC Ratio : Calculate using the formula:
    PEC=A×109×(100R)365×P×V×D×100PEC = \frac{A \times 10^9 \times (100 - R)}{365 \times P \times V \times D \times 100}

    Where AA = annual usage, RR = removal rate, PP = population, VV = dilution volume. A ratio <1 (e.g., 0.07) indicates low risk .

  • Metabolic Fate : 90% excreted unchanged in feces, limiting aquatic toxicity .

Advanced Research Question: How to resolve contradictions in thermal stability data during compatibility studies?

Q. Methodological Answer :

  • Multi-Technique Analysis : Combine DSC (detect melting points \sim147°C), TGA (weight loss patterns), and FT-IR to differentiate degradation (e.g., lactone formation) from physical interactions .
  • Statistical Modeling : Use principal component analysis (PCA) to cluster excipients causing instability .

Basic Research Question: What methodologies validate dissolution testing for amorphous rosuvastatin calcium formulations?

Q. Methodological Answer :

  • UV Spectrophotometry : Calibrate at 241 nm with sink conditions (900 mL pH 6.8 phosphate buffer, 50 rpm paddle speed). Method validation requires precision (RSD <5%) and discrimination between formulations .
  • HPLC Correlation : Compare dissolution profiles using similarity factor f2f_2 (>50 indicates equivalence) .

Advanced Research Question: What strategies synthesize and characterize rosuvastatin calcium-related substances?

Q. Methodological Answer :

  • Impurity Synthesis : N-desmethyl rosuvastatin is synthesized via demethylation reactions. LC-MS (Q-TOF) confirms molecular ions (m/z 482.2) and fragmentation patterns .
  • Forced Degradation : Acid hydrolysis (0.1N HCl, 80°C) produces lactone derivatives. Chromatographic separation uses gradient elution (acetonitrile:0.1% formic acid) .

Basic Research Question: What clinical trial design considerations apply to rosuvastatin calcium in hemodialysis patients?

Q. Methodological Answer :

  • Endpoints : Composite primary endpoints (cardiovascular death, MI, stroke) require large cohorts (n >2500) and long follow-up (>3 years). Secondary endpoints include LDL-C reduction and safety (e.g., rhabdomyolysis) .
  • Statistical Power : A hazard ratio of 0.96 (95% CI: 0.84–1.11) in negative trials necessitates subgroup analysis for high-risk populations .

Advanced Research Question: How to apply chemometric models for bioanalytical method development?

Q. Methodological Answer :

  • Hybrid Risk Matrix : Prioritize factors (e.g., column temperature, mobile phase pH) affecting retention time variability. Plackett-Burman screens significant variables .
  • Machine Learning : Partial least squares (PLS) regression predicts optimal HPLC conditions (e.g., 35°C, pH 4.2) with R² >0.95 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.